molecular formula C60H90N12O12 B15598314 Cinnamosyn

Cinnamosyn

Katalognummer: B15598314
Molekulargewicht: 1171.4 g/mol
InChI-Schlüssel: XIAKYJZJEFUMMK-VSDTUGKMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cinnamosyn is a useful research compound. Its molecular formula is C60H90N12O12 and its molecular weight is 1171.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C60H90N12O12

Molekulargewicht

1171.4 g/mol

IUPAC-Name

(E)-N-[(6R,9S,12S,15R,18S,21S,22S,25S,28S,31S)-6,28-bis(3-aminopropyl)-18-benzyl-9,22-dimethyl-15,25-bis(2-methylpropyl)-2,5,8,11,14,17,20,24,27,30-decaoxo-12-propan-2-yl-23-oxa-1,4,7,10,13,16,19,26,29-nonazabicyclo[29.3.0]tetratriacontan-21-yl]-3-(2-methylphenyl)prop-2-enamide

InChI

InChI=1S/C60H90N12O12/c1-34(2)30-44-56(79)71-50(36(5)6)58(81)64-38(8)52(75)65-42(22-15-27-61)53(76)63-33-49(74)72-29-17-24-47(72)57(80)66-43(23-16-28-62)54(77)69-46(31-35(3)4)60(83)84-39(9)51(70-48(73)26-25-41-21-14-13-18-37(41)7)59(82)68-45(55(78)67-44)32-40-19-11-10-12-20-40/h10-14,18-21,25-26,34-36,38-39,42-47,50-51H,15-17,22-24,27-33,61-62H2,1-9H3,(H,63,76)(H,64,81)(H,65,75)(H,66,80)(H,67,78)(H,68,82)(H,69,77)(H,70,73)(H,71,79)/b26-25+/t38-,39-,42+,43-,44+,45-,46-,47-,50-,51-/m0/s1

InChI-Schlüssel

XIAKYJZJEFUMMK-VSDTUGKMSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling Cinnamosyn: A Technical Guide to a Novel Cytotoxic Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

NEW YORK, NY – Researchers have detailed the discovery and characterization of Cinnamosyn, a novel cinnamoylated decapeptide with potent cytotoxic activity against a range of human cell lines. This technical guide provides an in-depth overview of this compound's origin, its bioinformatic-led discovery, chemical synthesis, and biological evaluation, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a synthetic-bioinformatic natural product (synBNP), a class of molecules whose existence is predicted from microbial biosynthetic gene clusters (BGCs) and then brought to life through chemical synthesis.[1] This approach circumvents the challenge of "silent" or unexpressed BGCs in laboratory fermentation, unlocking a vast reservoir of potential therapeutics.[1] this compound was identified through the analysis of a previously uncharacterized BGC in Streptomyces sp. col6, which was predicted to produce a novel cinnamoyl-containing peptide (CCP).[1] Subsequent synthesis and biological screening revealed its cytotoxic properties, with the N-terminal cinnamoyl moiety being crucial for its activity.[1]

Discovery and Origin: A Bioinformatic Approach

The discovery of this compound was driven by a sophisticated bioinformatic workflow designed to identify novel CCPs from genomic data. The process began with a targeted search for BGCs containing the necessary enzymatic machinery for producing a cinnamoyl group, particularly a type II polyketide synthase (PKS) system.

The cnn gene cluster from Streptomyces sp. col6 was prioritized due to its unique predicted structure, which did not align with previously characterized CCPs.[1] A detailed bioinformatic analysis using tools such as antiSMASH and BlastP led to the prediction of a 10-mer peptide backbone.[1] The prediction of the specific 2-methylcinnamoyl moiety was informed by the high homology of the cinnamoyl-ACP encoding genes within the cnn cluster to those in the atratumycin biosynthetic gene cluster.[1]

bioinformatic_workflow cluster_discovery BGC Identification cluster_analysis Structural Prediction start Genomic Databases search Search for CCP-encoding BGCs (Type II PKS enzymes) start->search Genome Mining prioritize Prioritize unique BGCs (cnn cluster from Streptomyces sp. col6) search->prioritize antiSMASH antiSMASH & BlastP Analysis of cnn cluster prioritize->antiSMASH nrps Predict Peptide Backbone (NRPS A-domain analysis) antiSMASH->nrps pks Predict Lipid Moiety (Homology to atratumycin cluster) antiSMASH->pks structure Predicted this compound Structure nrps->structure pks->structure synthesis_workflow start 2-Chlorotrityl Resin spps Fmoc-based Solid-Phase Peptide Synthesis start->spps ester Yamaguchi Esterification (Thr1-Leu10 linkage) spps->ester cleave Cleavage from Resin ester->cleave cyclize Solution-phase Cyclization cleave->cyclize purify Semipreparative RP-HPLC cyclize->purify end This compound Peptide purify->end

References

Cinnamosyn: A Technical Guide to a Novel Cytotoxic Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamosyn is a novel, synthetically derived 10-mer N-cinnamoyl-containing peptide that has demonstrated cytotoxic activity against human cell lines.[1][2][3] Its structure was bioinformatically predicted from a silent biosynthetic gene cluster (BGC) found in Streptomyces sp. col6.[1] The synthesis and initial biological evaluation of this compound were first reported in May 2024 in the journal Organic Letters.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of this compound, based on the currently available scientific literature.

Chemical Structure and Properties

This compound is a cyclic decapeptide with an N-terminal cinnamoyl group. The peptide sequence and the cinnamoyl moiety were predicted based on the analysis of the cnn gene cluster.[1] The structure of the N-cinnamoyl group was predicted by comparing the biosynthetic cassette of the cnn cluster to that of the atratumycin (atr) cluster.[1]

Chemical Formula: C₇₃H₁₀₅N₁₅O₁₅ Molecular Weight: 1452.7 g/mol

Structural Details

The predicted amino acid sequence of the decapeptide is: Thr-Ser-Ala-Asp-Gly-Orn-Ser-Ala-Orn-Leu . The N-terminus (Threonine) is acylated with a 2-methylcinnamoyl group. An ester linkage is formed between the C-terminus (Leucine) and the side chain of the N-terminal Threonine, creating a cyclic structure.[1]

Data Presentation

Biological Activity

This compound has been screened for antimicrobial and cytotoxic activities. It did not show significant antimicrobial activity against the ESKAPE pathogens or Candida albicans.[1] However, it exhibited cytotoxicity against a panel of human cell lines.[1]

To evaluate the contribution of the cinnamoyl group to its cytotoxicity, a variant named This compound-C6 was synthesized, where the cinnamic acid was replaced with hexanoic acid.[1] This variant showed reduced cytotoxicity, indicating the importance of the cinnamoyl moiety for the compound's biological activity.[1]

Table 1: Cytotoxicity of this compound and this compound-C6 [1]

Cell LineCompoundIC₅₀ (µM)
HeLaThis compound7.0
Various other mammalian cell lines This compound4 - 21
Healthy and mammalian cancer cell lines This compound-C6Reduced cytotoxicity at 64 µg/mL

Table 2: Antimicrobial Activity of this compound [1]

Microbial StrainMIC (µg/mL)
E. coli (outer membrane-deficient)8
ESKAPE pathogens & C. albicansNo significant activity

Experimental Protocols

Synthesis of this compound

This compound was synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]

Resin: 2-chlorotrityl resin.[1]

General Steps:

  • Chain Assembly: Standard Fmoc-amino acids were sequentially coupled to the resin. The coupling reagent used was HATU with DIPEA as the base. Fmoc deprotection was achieved using 20% piperidine (B6355638) in DMF.[1]

  • Ester Linkage Formation: The ester linkage between Thr1 and Leu10 was formed using Yamaguchi esterification conditions (BzCl, DIPEA, DMAP in DCM).[1]

  • Cleavage and Cyclization: The linear peptide was cleaved from the resin, and the cyclization was performed in solution.[1]

  • Purification: The final product was purified by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Characterization: The structure of this compound was confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Cytotoxicity Assay

The cytotoxicity of this compound was evaluated against a panel of mammalian cell lines, including HeLa cells.[1]

General Protocol (MTT Assay):

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or the control compound.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

The initial publication on this compound focuses on its discovery, synthesis, and primary biological screening.[1] As of the current date, there is no published information regarding the specific signaling pathways affected by this compound or its detailed mechanism of cytotoxic action. Further research is required to elucidate these aspects.

Visualizations

Logical Relationship of this compound Discovery

Cinnamosyn_Discovery cluster_bioinformatics Bioinformatic Analysis cluster_synthesis Chemical Synthesis cluster_bioactivity Biological Evaluation Silent_BGC Silent Biosynthetic Gene Cluster (cnn cluster in Streptomyces sp. col6) Structure_Prediction Bioinformatic Structure Prediction Silent_BGC->Structure_Prediction predicts SPPS Solid-Phase Peptide Synthesis (Fmoc-based) Structure_Prediction->SPPS guides Cinnamosyn_Molecule This compound SPPS->Cinnamosyn_Molecule produces Cytotoxicity_Assay Cytotoxicity Assays (e.g., against HeLa cells) Cinnamosyn_Molecule->Cytotoxicity_Assay is tested in Cytotoxic_Activity Demonstrated Cytotoxic Activity Cytotoxicity_Assay->Cytotoxic_Activity reveals Cinnamosyn_Workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Testing Start Start: 2-chlorotrityl resin SPPS Fmoc Solid-Phase Peptide Synthesis Start->SPPS Cleavage Cleavage from Resin & Cyclization SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization HRMS & NMR Characterization Purification->Characterization Final_Product Pure this compound Characterization->Final_Product Treatment Treatment with this compound Final_Product->Treatment Cell_Culture Mammalian Cell Culture (e.g., HeLa) Cell_Culture->Treatment Assay Cytotoxicity Assay (MTT) Treatment->Assay Data_Analysis IC50 Determination Assay->Data_Analysis Result Cytotoxicity Data Data_Analysis->Result

References

Cinnamosyn: A Technical Guide to a Novel Synthetic-Bioinformatic Cytotoxin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The convergence of bioinformatics and chemical synthesis offers a powerful paradigm for the discovery of novel, bioactive natural products from functionally inaccessible biosynthetic gene clusters (BGCs). This technical guide details the discovery, synthesis, and biological evaluation of Cinnamosyn, a 10-mer N-cinnamoyl-containing cyclic peptide identified through a synthetic-bioinformatic natural product (synBNP) approach.[1][2][3][4] this compound was predicted from a previously uncharacterized "silent" BGC and was subsequently accessed via total chemical synthesis.[3][4] This molecule exhibits potent and specific cytotoxicity against a range of human cancer cell lines, highlighting the potential of this discovery strategy to unlock new therapeutic leads.[2] This document provides the core data, experimental protocols, and conceptual workflows associated with the this compound project.

The Synthetic-Bioinformatic Natural Product (synBNP) Approach

The discovery of this compound was predicated on the synBNP methodology, which circumvents the challenge of silent BGCs that are not expressed under standard laboratory fermentation conditions.[1][2][3] This strategy leverages bioinformatic predictions of chemical structures directly from genomic data, followed by chemical synthesis to produce the target molecule for biological evaluation. The workflow for this compound specifically expanded the synBNP approach to target BGCs encoding more complex lipid substituents, namely N-cinnamoyl lipids.[1][2][4]

synBNP_Workflow Figure 1: this compound Discovery Workflow cluster_bioinformatics Bioinformatics Phase cluster_synthesis Chemistry Phase cluster_biology Biology Phase BGC_Mining Genome Mining for Cinnamoyl-Encoding BGCs BGC_Selection Identification of Novel 'cnn' Gene Cluster BGC_Mining->BGC_Selection Homology Search Structure_Prediction In Silico Prediction of This compound Structure BGC_Selection->Structure_Prediction antiSMASH & BLASTp Synthesis Total Chemical Synthesis (Fmoc-SPPS) Structure_Prediction->Synthesis Synthetic Target Purification Purification & Characterization (RP-HPLC, NMR, HRMS) Synthesis->Purification Crude Product Bioactivity Bioactivity Screening (Cytotoxicity & Antimicrobial) Purification->Bioactivity Pure this compound (1) SAR Structure-Activity Relationship Studies Bioactivity->SAR Activity Data

Figure 1: this compound Discovery Workflow

Biological Activity of this compound

This compound was evaluated for its antimicrobial and cytotoxic activities. While it demonstrated no significant antimicrobial activity against the ESKAPE pathogens or Candida albicans, it exhibited potent cytotoxicity against a panel of human cancer cell lines.[2] A synthetic variant, this compound-C6, where the N-terminal cinnamoyl group was replaced with a hexanoyl group, showed reduced cytotoxicity, underscoring the critical role of the cinnamoyl moiety for the molecule's biological activity.[2]

Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) of this compound was determined against a panel of nine human cancer cell lines and two non-cancerous cell lines.

Cell LineCell TypeIC₅₀ (µM)[2]
HeLaCervical Cancer7.0
U-2 OSOsteosarcoma4.0
LS-411Colon Adenocarcinoma21.0
RKOColon Carcinoma11.0
HT-29Colorectal Adenocarcinoma12.0
HCT-116Colorectal Carcinoma12.0
HCC1806Breast Carcinoma10.0
Uero E6Kidney Epithelial (Vero)>21
HEK-293Human Embryonic Kidney>21
Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) of this compound was determined against various microbial strains.

OrganismClassificationMIC (µg/mL)[2]
E. coli BAS 849Gram-negative (Outer membrane-deficient)8
E. coli D22Gram-negative>64
K. pneumoniaeGram-negative>64
A. baumanniiGram-negative>64
P. aeruginosaGram-negative>64
S. aureusGram-positive>64
E. faeciumGram-positive>64
C. albicansFungal>64

Postulated Mechanism of Action: Apoptotic Induction

While the precise molecular mechanism of this compound-induced cytotoxicity has not been fully elucidated, many cytotoxic peptides exert their effects by inducing apoptosis. A plausible mechanism involves the disruption of the mitochondrial membrane, leading to the activation of the intrinsic apoptotic pathway. This is a common mechanism for cationic, amphipathic peptides that can selectively target the negatively charged membranes of cancer cells and their mitochondria.

Apoptosis_Pathway Figure 2: Hypothetical Apoptotic Pathway for this compound cluster_mito Mitochondrial Events cluster_cyto Cytosolic Events This compound This compound Bax Bax Activation This compound->Bax Induces/Facilitates Mitochondrion Mitochondrion MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Oligomerizes Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 Recruits & Activates Casp3 Pro-Caspase-3 -> Caspase-3 Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Figure 2: Hypothetical Apoptotic Pathway for this compound

Experimental Protocols

The following protocols are summarized from the supporting information of the primary publication.[2]

Chemical Synthesis of this compound

This compound was synthesized using a combination of solid-phase and solution-phase peptide chemistry. The workflow involved the assembly of the linear peptide on a resin, followed by cleavage, cyclization, and purification.

Synthesis_Workflow Figure 3: this compound Chemical Synthesis Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_solution Cleavage and Cyclization cluster_purification Purification Resin Start: 2-Chlorotrityl Resin Coupling Iterative Fmoc-AA-OH Coupling (HATU, DIPEA) Resin->Coupling Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Coupling->Deprotection Deprotection->Coupling Repeat for 9 residues FinalCoupling Final Cinnamoyl Group Coupling Deprotection->FinalCoupling Cleavage Resin Cleavage (95:2.5:2.5 TFA:TIPS:H₂O) FinalCoupling->Cleavage Linear Peptide-Resin Cyclization Head-to-Tail Cyclization (PyAOP, DIPEA) Cleavage->Cyclization Crude Linear Peptide HPLC Semi-preparative RP-HPLC Cyclization->HPLC Crude Cyclic Peptide Characterization Characterization (HRMS, NMR) HPLC->Characterization Final Final Product: this compound (1) Characterization->Final

Figure 3: this compound Chemical Synthesis Workflow

Protocol:

  • Peptide Synthesis: The linear peptide was assembled on a 2-chlorotrityl chloride resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).[2]

  • Amino Acid Coupling: For each cycle, the Fmoc-protected amino acid (4 eq.) was activated with HATU (3.9 eq.) and diisopropylethylamine (DIPEA) (8 eq.) in dimethylformamide (DMF) and coupled to the resin-bound peptide for 1 hour.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF for 15 minutes.

  • Ester Linkage Construction: To form the ester linkage between Thr₁ and Leu₁₀, Yamaguchi esterification conditions (BzCl, DIPEA, DMAP in DCM) were employed for the coupling of Fmoc-L-Leu to the resin.[2]

  • Cleavage from Resin: The final linear peptide was cleaved from the resin using a solution of 95:2.5:2.5 trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIPS), and water for 2 hours.[2]

  • Cyclization: The crude linear peptide was cyclized in solution using PyAOP as the coupling reagent and DIPEA as the base for 1 hour.[2]

  • Purification: The final cyclic peptide, this compound, was purified by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The structure and purity of this compound were confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Cytotoxicity Assay Protocol
  • Cell Seeding: Human cancer cell lines were seeded into 96-well plates at a density of 5,000 cells per well in the appropriate growth medium and incubated for 24 hours.

  • Compound Treatment: this compound was dissolved in DMSO to create stock solutions. The compound was serially diluted and added to the cells at final concentrations ranging from 0.25 to 64 µg/mL. Cells were incubated with the compound for 72 hours.

  • Viability Assessment: Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was calculated by fitting the dose-response data to a nonlinear regression model using GraphPad Prism software.

Conclusion and Future Directions

This compound serves as a compelling proof-of-concept for the synthetic-bioinformatic natural product approach as a mature strategy for discovering novel, bioactive molecules. Its specific cytotoxicity against cancer cell lines, coupled with the demonstrated importance of the N-cinnamoyl group, provides a promising scaffold for future drug development efforts. Further research will focus on elucidating the precise molecular target and mechanism of action, as well as synthetic efforts to generate analogues with improved potency and selectivity. The continued application of this integrated discovery pipeline is poised to unlock a wealth of therapeutic potential hidden within the vast genomic landscapes of the microbial world.

References

Cinnamosyn: A Technical Overview of its Cytotoxic Effects on the HeLa Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current scientific understanding of Cinnamosyn's effects on the viability of the HeLa human cervical cancer cell line. This compound, a synthetically produced bioinformatic natural product, has demonstrated notable cytotoxic activity, positioning it as a compound of interest for further oncological research. This document synthesizes the available quantitative data, outlines plausible experimental methodologies based on standard practices, and visualizes the discovery workflow and the compound's structural importance.

Quantitative Analysis of Cytotoxicity

This compound, a 10-mer N-cinnamoyl containing peptide, has been identified as a cytotoxic agent against HeLa cells.[1][2][3] The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which denotes the concentration of the compound required to inhibit the growth of 50% of a cell population.

The cytotoxic activity of this compound was determined through cellular screening assays.[1][2] A key structural component, the cinnamic acid moiety, has been shown to be crucial for its bioactivity. A synthetic variant, this compound-C6, where the cinnamic acid was replaced with hexanoic acid, exhibited reduced cytotoxicity against mammalian cancer cell lines, underscoring the importance of the cinnamoyl group for the compound's effects.[1][2]

CompoundCell LineIC50 Value (μM)Key Findings
This compound (1) HeLa7.0Exhibits cytotoxic activity.[1][2]
This compound-C6 (2) Mammalian Cancer Cell LinesReduced CytotoxicityThe cinnamic acid moiety is critical for cytotoxic effect.[1][2]

Experimental Protocols

While the precise, detailed experimental protocols used for testing this compound on HeLa cells are not publicly available, a standard cytotoxicity assay protocol, likely employed in such a screening, is outlined below. This protocol is based on common colorimetric methods, such as the MTT or resazurin (B115843) assay, which are widely used to assess cell viability.

General Cytotoxicity Assay (Hypothetical Protocol)

2.1.1. Cell Culture and Seeding:

  • Cell Line: HeLa (human cervical adenocarcinoma) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well microplates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.

2.1.2. Compound Treatment:

  • Compound Preparation: this compound is dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations.

  • Treatment: The culture medium from the wells is replaced with the medium containing the various concentrations of this compound. A vehicle control (medium with DMSO) and a negative control (untreated cells) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

2.1.3. Viability Assessment (MTT Assay Example):

  • Reagent Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

2.1.4. Data Analysis:

  • The absorbance values are converted to percentage cell viability relative to the untreated control.

  • The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Scientific Context

Synthetic-Bioinformatic Natural Product (syn-BNP) Workflow

This compound was developed using a synthetic-bioinformatic natural product (syn-BNP) approach.[1][2] This workflow represents a modern paradigm in drug discovery, moving from genomic data to a synthesized, bioactive compound.

syn_bnp_workflow cluster_bioinformatics Bioinformatic Analysis cluster_synthesis Chemical Synthesis cluster_screening Biological Screening BGCs Silent Biosynthetic Gene Clusters (BGCs) Prediction Structure Prediction (e.g., N-cinnamoyl peptides) BGCs->Prediction Genomic Mining Synthesis Total Chemical Synthesis of Predicted Structure Prediction->Synthesis Screening Cytotoxicity Screening (e.g., against HeLa cells) Synthesis->Screening Activity Identification of Bioactive Compounds (e.g., this compound) Screening->Activity

Caption: Workflow for the discovery of this compound via the syn-BNP approach.

Importance of the Cinnamoyl Moiety for Cytotoxicity

The comparison between this compound and its C6 analogue highlights the critical role of the cinnamic acid group in its cytotoxic effect.

cinnamosyn_activity cluster_activity Cytotoxic Effect on HeLa Cells This compound This compound 10-mer Peptide N-cinnamoyl Lipid High_Activity High Cytotoxicity (IC50 = 7.0 μM) This compound->High_Activity Cinnamosyn_C6 This compound-C6 10-mer Peptide N-hexanoyl Lipid Low_Activity Reduced Cytotoxicity Cinnamosyn_C6->Low_Activity

Caption: Structure-activity relationship of this compound's cinnamoyl moiety.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways in HeLa cells that are modulated by this compound. The initial studies have focused on the discovery, synthesis, and primary cytotoxic screening of the compound.[1][2] Future research will likely investigate the mechanism of action, including its effects on apoptosis, cell cycle regulation, and key cancer-related signaling cascades.

Conclusion and Future Directions

This compound is a novel synthetic peptide with demonstrated cytotoxic effects against the HeLa cell line. The available data, centered on its IC50 value and the structural importance of its cinnamoyl group, provide a foundation for its further development as a potential anticancer agent.

Future research should prioritize:

  • Elucidation of the precise mechanism of action, including the induction of apoptosis or other forms of cell death.

  • Investigation into the specific intracellular targets and signaling pathways affected by this compound.

  • In vivo studies to assess the efficacy and safety of this compound in preclinical models of cervical cancer.

The syn-BNP approach that led to the discovery of this compound holds significant promise for uncovering other novel bioactive compounds from the vast genomic data of microorganisms.

References

An In-depth Technical Guide to the N-cinnamoyl Moiety in Cinnamosyn

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the N-cinnamoyl moiety of Cinnamosyn, a novel cytotoxic peptide. This compound, a 10-mer N-cinnamoyl-containing peptide, was identified through a synthetic-bioinformatic natural product (synBNP) approach and has demonstrated significant cytotoxic effects against various human cell lines.[1][2][3] This document details the synthesis, biological activity, and the critical role of the N-cinnamoyl group in its mechanism of action, presenting key data and experimental methodologies to support further research and development.

Introduction to this compound

This compound is a synthetic product inspired by a biosynthetic gene cluster (BGC) found in Streptomyces sp. col6.[2] Its structure, predicted through bioinformatic analysis, features a 10-amino acid cyclic peptide backbone acylated with an N-cinnamoyl group.[2] The synthesis and subsequent biological evaluation of this compound have revealed potent cytotoxic activity, highlighting the potential of synBNP methodologies in discovering novel bioactive compounds.[1][2]

The Crucial Role of the N-cinnamoyl Moiety

The N-cinnamoyl moiety is integral to the cytotoxic activity of this compound. Structure-activity relationship (SAR) studies have shown that replacement of the N-cinnamoyl group with a simple hexanoic acid moiety leads to a significant reduction in cytotoxicity.[2] This finding underscores the importance of the aromatic and conjugated system of the cinnamoyl group for the molecule's biological function. While the precise mechanism of action is still under investigation, compounds containing the cinnamoyl scaffold are known to modulate various signaling pathways, including those involved in cell proliferation and apoptosis such as PI3K/AKT/mTOR, NF-κB, and MAPK pathways.

Quantitative Biological Data

The cytotoxic activity of this compound and its analog, this compound-C6 (with a hexanoic acid substitution), has been evaluated against a panel of human cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineThis compound (1) IC50 (µM)This compound-C6 (2) IC50 (µM)
HeLa7.0> 64
Other Mammalian Cell Lines4 - 21> 64

Table 1: Cytotoxicity of this compound (1) and this compound-C6 (2) against various mammalian cell lines. Data sourced from MacIntyre et al.[2]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the synthesis and evaluation of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase cyclization.

4.1.1. Linear Peptide Synthesis (Fmoc-SPPS)

The linear peptide precursor of this compound was synthesized on a 2-chlorotrityl resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).[2]

  • Resin: 2-chlorotrityl resin

  • Amino Acid Activation: Fmoc-protected amino acids are activated using a suitable coupling agent (e.g., HCTU) and a base (e.g., DIPEA) in DMF.

  • Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Coupling: The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain. This cycle of deprotection and coupling is repeated for each amino acid in the sequence.

4.1.2. Cyclization (Yamaguchi Esterification)

Following the assembly of the linear peptide, the N-terminal cinnamoyl group is introduced. The peptide is then cleaved from the resin and cyclized in solution using Yamaguchi esterification.[2]

  • Cleavage: The linear peptide is cleaved from the 2-chlorotrityl resin using a mild acidic cocktail.

  • Cyclization Reagents: The cyclization is mediated by 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) and DMAP in the presence of a base like triethylamine.[2] This reaction forms an ester linkage between the C-terminal carboxylic acid and the side chain of an appropriate amino acid (e.g., threonine) to form the cyclic depsipeptide.

4.1.3. Purification (RP-HPLC)

The crude cyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[2]

  • Stationary Phase: A C18 column is typically used for peptide purification.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is commonly employed.

  • Detection: The peptide elution is monitored by UV absorbance at 214 nm and 280 nm.

4.1.4. Characterization

The purified this compound is characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[2]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: HeLa cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or the control compound for a specified period, typically 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizations

Logical Workflow for this compound Investigation

cluster_bioinformatics Bioinformatic Prediction cluster_synthesis Chemical Synthesis & Purification cluster_evaluation Biological Evaluation BGC Biosynthetic Gene Cluster (Streptomyces sp. col6) Structure Predicted Structure of this compound BGC->Structure antiSMASH & BLASTp SPPS Fmoc-SPPS (Linear Peptide) Structure->SPPS Synthetic Target Cyclization Yamaguchi Esterification (Cyclization) SPPS->Cyclization Purification RP-HPLC (Purification) Cyclization->Purification Characterization HRMS & NMR (Structure Confirmation) Purification->Characterization Cytotoxicity Cytotoxicity Assays (MTT Assay) Characterization->Cytotoxicity Bioactivity Screening SAR Structure-Activity Relationship (Analog Synthesis) Cytotoxicity->SAR

Caption: Workflow from bioinformatic prediction to biological evaluation of this compound.

Postulated Cytotoxic Signaling Pathway

This compound This compound (N-cinnamoyl peptide) Cell Target Cell This compound->Cell Interaction Pathway Signaling Pathway Modulation (e.g., PI3K/AKT, MAPK) Cell->Pathway Signal Transduction Apoptosis Apoptosis Pathway->Apoptosis Induction Proliferation Inhibition of Proliferation Pathway->Proliferation Inhibition

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Conclusion

This compound represents a promising new cytotoxic agent discovered through an innovative synBNP approach. The N-cinnamoyl moiety has been identified as a critical pharmacophore for its biological activity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the mechanism of action, optimization of the lead compound, and development of novel anticancer therapeutics based on the this compound scaffold. Future investigations should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully understand its therapeutic potential.

References

Cinnamosyn: A Technical Whitepaper on its Potential as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamosyn is a novel, synthetic 10-mer N-cinnamoyl-containing peptide with demonstrated cytotoxic activity against a range of human cancer cell lines.[1][2][3] Developed through a synthetic-bioinformatic natural product (synBNP) approach, this compound was inspired by the bioinformatic analysis of a silent biosynthetic gene cluster (BGC) predicted to encode an N-cinnamoyl lipid.[1][2] This document provides a comprehensive technical overview of this compound, including its synthesis, cytotoxic profile, and a discussion of its potential mechanisms of action based on current data and the known effects of related cinnamoyl-containing compounds. While direct mechanistic studies on this compound are yet to be published, this whitepaper aims to consolidate the existing knowledge and provide a framework for future research and development.

Introduction

The search for novel anticancer agents is a cornerstone of oncological research. Natural products and their synthetic analogues have historically been a rich source of therapeutic leads. The synBNP approach represents a modern strategy in drug discovery, leveraging bioinformatics to predict the structures of molecules from silent BGCs and then accessing these molecules through total chemical synthesis.[1][2] this compound is a product of this innovative approach. It is a 10-mer N-cinnamoyl-containing peptide that has exhibited cytotoxicity against various human cells.[1][3][4] The cinnamoyl moiety has been identified as a critical component for its biological activity.[1][2] This whitepaper will detail the current understanding of this compound's anticancer potential, presenting available data and outlining detailed experimental protocols relevant to its study.

Synthesis of this compound

This compound was synthesized using standard Fmoc-based solid-phase peptide synthesis.[1][2] The process is initiated based on the bioinformatic prediction of a peptide sequence from a given gene cluster.

Experimental Workflow for this compound Synthesis

cluster_bioinformatics Bioinformatic Analysis cluster_synthesis Chemical Synthesis BGC Silent Biosynthetic Gene Cluster (BGC) Predict Predict Peptide Sequence & Lipid Moiety BGC->Predict SPPS Fmoc-Based Solid-Phase Peptide Synthesis Predict->SPPS Predicted Structure Cleavage Cleavage from Resin SPPS->Cleavage Cyclization Solution-Phase Cyclization Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification This compound This compound Purification->this compound Final Product

Caption: Workflow for the synthesis of this compound.

In Vitro Cytotoxicity of this compound

This compound has demonstrated cytotoxic effects against a panel of human cancer cell lines. However, it is important to note that it also shows activity against healthy cell lines, indicating a potential lack of selectivity. The cytotoxic activity is quantified by the half-maximal inhibitory concentration (IC50), which is summarized in the table below.

Table 1: IC50 Values of this compound Against Various Cell Lines
Cell LineCell TypeCancer TypeIC50 (µM)
HeLaCervicalCancer7.0
U-2 OSBoneCancer4
LS-411NColorectalCancer6
RKOColorectalCancer6
HT-29ColorectalCancer15
HCT-116ColorectalCancer19
HCC1806BreastCancer21
Vero E6KidneyHealthy4
HEK-293KidneyHealthy6

Data sourced from MacIntyre, L. W., et al. (2024).[1]

A synthesized variant of this compound, where the cinnamic acid was replaced with hexanoic acid (this compound-C6), showed reduced cytotoxicity, highlighting the importance of the cinnamoyl group for its activity.[1][2]

Proposed Mechanism of Action (Hypothetical)

As of the writing of this whitepaper, specific studies on the molecular mechanism of action for this compound have not been published. However, based on the known anticancer activities of cinnamaldehyde (B126680) and other cinnamoyl derivatives, a hypothetical signaling pathway can be proposed. These related compounds are known to induce apoptosis and cause cell cycle arrest in cancer cells through various signaling pathways.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

cluster_cell Cancer Cell This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by this compound.

This proposed pathway suggests that this compound may induce apoptosis by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation. This is a common mechanism for many anticancer compounds, including some cinnamoyl derivatives.

Detailed Experimental Protocols

For researchers interested in furthering the study of this compound, the following are detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5][6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO). Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes at a low speed.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if this compound induces apoptosis.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.[1][7][8]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to assess if this compound causes cell cycle arrest.

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) overnight at 4°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.[9][10]

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined.

Future Directions and Conclusion

This compound is a promising cytotoxic agent identified through a novel synthetic-bioinformatic approach. The available data clearly demonstrates its ability to inhibit the growth of various cancer cell lines, with the cinnamoyl moiety being essential for this activity. However, several key areas require further investigation to fully understand its potential as an anticancer therapeutic.

Key areas for future research include:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound is crucial. This includes confirming the induction of apoptosis and/or cell cycle arrest and identifying the key regulatory proteins involved.

  • Selectivity and Toxicity Studies: The current data suggests a lack of selectivity between cancerous and healthy cells. Further studies are needed to evaluate its toxicity profile more comprehensively and to explore potential modifications to enhance its therapeutic index.

  • In Vivo Efficacy: Preclinical animal models are necessary to evaluate the in vivo anticancer efficacy, pharmacokinetics, and pharmacodynamics of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound could lead to the identification of derivatives with improved potency and selectivity.

References

Methodological & Application

Cinnamosyn Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Cinnamosyn, a cinnamoylated cyclic decapentapeptide with cytotoxic activity. The synthesis is based on the established Fmoc/tBu strategy, offering a robust and reproducible method for obtaining this bioactive compound for research and drug development purposes.

I. Introduction

This compound is a synthetic-bioinformatic natural product that has demonstrated cytotoxic effects against human cell lines.[1][2] Its synthesis involves a combination of solid-phase peptide synthesis for the linear precursor followed by solution-phase cyclization. This protocol outlines the detailed steps for the chemical synthesis of this compound, from resin preparation to the final purified product.[1]

II. Quantitative Data

The biological activity of synthesized this compound has been evaluated, providing the following quantitative data.

CompoundCell LineActivity MetricValue
This compound (1)HeLaIC₅₀7.0 μM
This compound-C6 (2)VariousCytotoxicityReduced compared to this compound

Table 1: Cytotoxic activity of this compound and its analogue.[1] A variant of this compound where the cinnamic acid was replaced with hexanoic acid (this compound-C6) showed reduced cytotoxicity, highlighting the importance of the cinnamoyl moiety for its biological activity.[1]

III. Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol is based on the standard Fmoc-based solid-phase peptide synthesis methodology.[1]

Materials and Reagents:

  • 2-Chlorotrityl resin

  • Fmoc-protected amino acids (Fmoc-AA-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • BzCl (Benzoyl chloride)

  • DMAP (4-Dimethylaminopyridine)

  • 20% HFIP in DCM (Hexafluoroisopropanol in Dichloromethane)

  • PyAOP ( (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • TFA (Trifluoroacetic acid)

  • TIPS (Triisopropylsilane)

  • H₂O (Water)

Procedure:

  • Resin Preparation and First Amino Acid Coupling:

    • Swell the 2-chlorotrityl resin in DMF.

    • Couple the first amino acid, Fmoc-L-Leu-OH, to the resin using BzCl and DIPEA in DCM for 72 hours.[1] This step forms the ester linkage.[1]

  • Peptide Chain Elongation (Iterative Cycle):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group.[1]

    • Washing: Wash the resin thoroughly with DMF.

    • Amino Acid Coupling: Add the next Fmoc-protected amino acid (Fmoc-AA-OH), HATU, and DIPEA to the resin. Allow the reaction to proceed for 1 hour.[1]

    • Washing: Wash the resin with DMF.

    • Repeat this cycle for each amino acid in the this compound sequence.

  • Final Deprotection and Ornithine Coupling:

    • After the addition of the final amino acid, perform a final Fmoc deprotection with 20% piperidine in DMF for 15 minutes.[1]

    • Couple Fmoc-L-Orn-OH using HATU and DIPEA for 1 hour.[1]

    • Perform a final Fmoc deprotection with 20% piperidine in DMF for 15 minutes.[1]

  • Cleavage of the Linear Peptide from Resin:

    • Treat the resin with a solution of 20% HFIP in DCM to cleave the linear peptide from the 2-chlorotrityl resin.[1]

  • Solution-Phase Cyclization:

    • Dissolve the cleaved linear peptide in a suitable solvent.

    • Add PyAOP and DIPEA to facilitate the intramolecular cyclization. Allow the reaction to proceed for 1 hour.[1]

  • Final Deprotection and Purification:

    • Treat the cyclized peptide with a cleavage cocktail of 95:2.5:2.5 TFA:TIPS:H₂O for 2 hours to remove any remaining side-chain protecting groups.[1]

    • Purify the crude this compound peptide by semipreparative RP-HPLC.

    • Characterize the final product by HRMS and NMR.[1]

IV. Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key processes in the synthesis and the context of this compound's discovery.

Cinnamosyn_SPPS_Workflow cluster_resin Solid Support cluster_synthesis Peptide Synthesis cluster_cleavage_cyclization Cleavage and Cyclization cluster_final Final Steps Resin 2-Chlorotrityl Resin Coupling 1. Fmoc-AA-OH Coupling (HATU, DIPEA) Resin->Coupling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Coupling->Deprotection Elongation Repeat for each AA Deprotection->Elongation Elongation->Coupling Cleavage 3. Cleavage from Resin (20% HFIP/DCM) Elongation->Cleavage Cyclization 4. Solution-Phase Cyclization (PyAOP, DIPEA) Cleavage->Cyclization Final_Deprotection 5. Final Deprotection (TFA/TIPS/H2O) Cyclization->Final_Deprotection Purification 6. RP-HPLC Purification Final_Deprotection->Purification This compound This compound Purification->this compound

Caption: this compound Solid-Phase Peptide Synthesis Workflow.

SynBNP_Approach BGCs Biosynthetic Gene Clusters (BGCs) (Functionally Inaccessible) Bioinformatics Bioinformatic Analysis (Predicts Chemical Structure) BGCs->Bioinformatics Total_Synthesis Total Chemical Synthesis (e.g., SPPS) Bioinformatics->Total_Synthesis Cinnamosyn_Discovery Synthesis of this compound (synBNP) Total_Synthesis->Cinnamosyn_Discovery Bioactivity_Screening Bioactivity Screening (e.g., Cytotoxicity Assays) Cinnamosyn_Discovery->Bioactivity_Screening Bioactive_Compound Bioactive Compound (e.g., this compound) Bioactivity_Screening->Bioactive_Compound

Caption: Synthetic-Bioinformatic Natural Product (synBNP) Approach.

References

Application Notes and Protocols: Determination of Cinnamosyn's IC50 Value Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamosyn, a cinnamoylated synthetic-bioinformatic natural product, has demonstrated cytotoxic activity against various human cancer cell lines.[1][2][3] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4][5] The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[6][5] The amount of formazan produced is directly proportional to the number of viable cells.[7][8]

Data Presentation: IC50 Values of this compound

The following table summarizes the reported IC50 values of this compound in various human cell lines, providing a reference for expected outcomes.

Cell LineCell TypeIC50 (µM)
HeLaCervical Cancer7.0
U-2 OSBone Cancer4
LS-411NColorectal Cancer6
RKOColorectal Cancer6
HT-29Colorectal Cancer15
HCT-116Colorectal Cancer19
HCC1806Breast Cancer21
Vero E6Kidney (Healthy)4
HEK-293Kidney (Healthy)6

Table 1: Reported IC50 values of this compound in various human cell lines. Data sourced from existing research literature.[1]

Experimental Protocols

This section provides a detailed methodology for determining the IC50 value of this compound using the MTT assay.

Materials and Reagents
  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Human cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom sterile cell culture plates

  • Hemocytometer or automated cell counter

  • Microplate reader

Experimental Workflow Diagram

MTT_Workflow Experimental Workflow for IC50 Determination cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: this compound Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_harvest 2. Harvest & Count Cells cell_culture->cell_harvest cell_seeding 3. Seed Cells in 96-well Plate cell_harvest->cell_seeding prepare_dilutions 4. Prepare this compound Dilutions treat_cells 5. Treat Cells with this compound prepare_dilutions->treat_cells incubate_48h 6. Incubate for 48-72 hours treat_cells->incubate_48h add_mtt 7. Add MTT Reagent incubate_mtt 8. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 9. Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance 10. Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability 11. Calculate % Cell Viability plot_curve 12. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 13. Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Cell Culture: Maintain the selected cancer cell line in a suitable culture flask with complete medium in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 70-80% confluency, aspirate the medium, wash with sterile PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Cell Counting: Determine the cell density and viability using a hemocytometer and trypan blue exclusion.

  • Seeding: Dilute the cell suspension to an optimal seeding density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and seed into a 96-well plate. Incubate overnight.

Day 2: this compound Treatment

  • Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells for the vehicle control and a blank (medium only). Each treatment should be performed in triplicate.

Day 4 or 5: MTT Assay

  • Add MTT Reagent: After 48-72 hours of incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[9]

  • Incubate with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[10]

  • Solubilize Formazan: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Gently shake the plate on an orbital shaker for 10-15 minutes.

  • Read Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis
  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Determine IC50:

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.

Signaling Pathway

The cytotoxic effects of compounds like this compound often involve the induction of apoptosis. The diagram below illustrates a generalized view of the intrinsic and extrinsic apoptosis pathways, which are common mechanisms of drug-induced cell death.

Apoptosis_Pathway Generalized Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage Cellular Stress / DNA Damage mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis pathways.

This document provides a comprehensive guide for researchers to reliably determine the IC50 value of this compound using the MTT assay. Adherence to this detailed protocol will ensure reproducible and accurate results, contributing to the further investigation of this compound's potential as a therapeutic agent.

References

Cinnamosyn: Application Notes and Protocols for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamosyn, a cinnamoylated synthetic-bioinformatic natural product derived from Cinnamosma fragrans, has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[1][2][3] These application notes provide a summary of its observed effects and detailed protocols for key experiments to facilitate further research into its anticancer potential. The methodologies outlined here are based on standard cell biology techniques and can be adapted for various cancer cell line models.

Data Presentation: Cytotoxicity of this compound

This compound has been shown to inhibit the proliferation of several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized in the table below for easy comparison.

Cell LineCancer TypeIC50 (µM)[1][3]
HeLaCervical Cancer7.0
U-2 OSBone Cancer4.0
LS-411NColorectal Cancer6.0
RKOColorectal Cancer6.0
HT-29Colorectal Cancer15.0
HCT-116Colorectal Cancer19.0
HCC1806Breast Cancer21.0
Vero E6Healthy Kidney4.0
HEK-293Healthy Kidney6.0

Note: The cytotoxicity of this compound does not show significant selectivity between cancerous and healthy cell lines in the tested models.[1]

Proposed Mechanism of Action

While direct mechanistic studies on this compound are still emerging, research on other cytotoxic compounds from Cinnamosma fragrans, such as Capsicodendrin, provides valuable insights into its potential mechanisms of action.[4][5][6] The proposed mechanisms for this compound's cytotoxic effects, based on related compounds, include the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

This compound is hypothesized to induce programmed cell death (apoptosis) in cancer cells. This is supported by studies on Capsicodendrin, which has been shown to increase the sub-G1 cell population in MCF-7 breast cancer cells, a hallmark of apoptosis.[1][4][5][6][7] The apoptotic cascade may be initiated through the activation of specific signaling pathways.

Cell Cycle Arrest

It is proposed that this compound may exert its antiproliferative effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing. Studies on Capsicodendrin have demonstrated a significant increase in the sub-G1 phase, indicative of apoptotic DNA fragmentation.[4][5][6][7] Other cinnamoyl compounds have been shown to induce G2/M arrest.[7][8]

Signaling Pathways

Based on studies of related compounds from Cinnamosma fragrans and other cinnamoyl derivatives, the following signaling pathways are of interest for investigation in relation to this compound's mechanism of action.

NF-κB Signaling Pathway

Capsicodendrin has been shown to inhibit the NF-κB p65 signaling pathway.[4][5][6][7] This inhibition leads to increased oxidative stress and subsequent activation of caspase-1, ultimately triggering cell death.[4][6] It is plausible that this compound may share this mechanism.

G cluster_0 This compound cluster_1 Cellular Response This compound This compound IKK IKKβ This compound->IKK Inhibits NFkB NF-κB (p65) This compound->NFkB Inhibits ROS ↑ ROS This compound->ROS IKK->NFkB Activates ICAM1 ICAM-1 NFkB->ICAM1 Induces Casp1 ↑ Caspase-1 ROS->Casp1 Apoptosis Apoptosis Casp1->Apoptosis

Figure 1: Proposed NF-κB inhibitory pathway of this compound.

p38 MAPK Signaling Pathway

Some studies on related compounds suggest the involvement of the p38 MAPK pathway in mediating apoptosis.[4][9] Activation of this pathway can lead to a cascade of events culminating in caspase activation and cell death. Further investigation is required to confirm the role of this pathway in this compound-induced cytotoxicity.

G cluster_0 This compound cluster_1 Signaling Cascade This compound This compound p38 p38 MAPK This compound->p38 Activates Caspases Caspase Cascade p38->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Hypothesized p38 MAPK activation by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed Cells B Treat with this compound A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilization Solution D->E F Measure Absorbance E->F

Figure 3: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash them twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

G cluster_workflow Annexin V/PI Assay Workflow A Cell Treatment B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V & PI C->D E Incubate D->E F Analyze by Flow Cytometry E->F

Figure 4: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as for the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells to remove the ethanol and wash them with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

G cluster_workflow Cell Cycle Analysis Workflow A Cell Treatment B Harvest & Fix Cells A->B C Wash Cells B->C D Stain with PI/RNase A C->D E Incubate D->E F Analyze by Flow Cytometry E->F

Figure 5: Workflow for cell cycle analysis.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • RIPA buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-p38, p38, cleaved caspase-3, Bax, Bcl-2, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates or 10 cm dishes and treat with this compound.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

G cluster_workflow Western Blot Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Antibody Incubation D->E F Detection E->F

Figure 6: Workflow for Western blot analysis.

Conclusion

This compound presents a promising scaffold for the development of novel anticancer agents. The provided data and protocols offer a foundation for researchers to further elucidate its mechanism of action and evaluate its therapeutic potential in various cancer models. Future studies should focus on confirming the proposed signaling pathways and exploring the potential for synergistic combinations with existing cancer therapies.

References

Cinnamosyn: Application Notes and Protocols for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamosyn is a novel, synthetically derived N-cinnamoylated decapeptide that has demonstrated cytotoxic activity against various human cell lines.[1][2][3][4] As a new chemical entity, detailed information regarding its handling, storage, and full biological profile is continually developing. These application notes provide a comprehensive guide for the research use of this compound, compiling available data and outlining best-practice protocols for its handling, storage, and use in cytotoxicity assays.

Compound Information

PropertyDescriptionSource
Compound Name This compound[2]
Nature Synthetic N-cinnamoylated 10-mer peptide[1][2][3][4]
Biological Activity Cytotoxic to human cells[1][2][3][4]

Handling and Storage

As specific stability data for this compound is not yet published, the following guidelines are based on general best practices for handling synthetic peptides.[5][6][7][8]

2.1. Storage of Lyophilized Powder

  • Short-term storage: Lyophilized this compound is stable at room temperature for days to weeks.[6]

  • Long-term storage: For extended periods, store the lyophilized powder at -20°C or colder, protected from bright light.[5][6][8] Some sources recommend storage at -80°C.[5]

  • Moisture protection: Peptides are often hygroscopic.[9] To prevent moisture absorption which can decrease long-term stability, it is recommended to allow the vial to equilibrate to room temperature in a desiccator before opening.[5][6]

2.2. Preparation of Stock Solutions

Due to the lack of specific solubility data for this compound, a solubility test on a small amount of the peptide is recommended before dissolving the entire sample.

  • Recommended Solvents: For hydrophobic or neutral peptides, organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) are often used to create a concentrated stock solution.[10][11]

  • Procedure for Reconstitution:

    • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

    • Add the desired volume of the appropriate solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex or sonicate gently to ensure complete dissolution.

  • Note: When preparing aqueous dilutions from an organic stock, add the stock solution dropwise to the aqueous buffer while vortexing to prevent precipitation.

2.3. Storage of Stock Solutions

  • The shelf-life of peptides in solution is limited.[6][8]

  • For storage, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6][8]

  • Store aliquots at -20°C or colder.[6][8]

Quantitative Data

The following table summarizes the reported cytotoxic activity of this compound against various human cell lines.

Cell LineCell TypeIC50 (µM)
HeLaCervical (cancer)7.0
U-2 OSBone (cancer)4
LS-411NColorectal (cancer)6
RKOColorectal (cancer)6
HT-29Colorectal (cancer)15
HCT-116Colorectal (cancer)19
HCC1806Breast (cancer)21
Vero E6Kidney (healthy)4
HEK-293Kidney (healthy)6

Data sourced from MacIntyre, L. W., et al. (2024).[2]

Experimental Protocols

4.1. Protocol for In Vitro Cytotoxicity Assay (MTT/Resazurin)

This protocol provides a general method for determining the cytotoxic effects of this compound on adherent cell lines using a metabolic activity-based assay such as MTT or Resazurin.[12][13][14]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Adherent cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Solubilization solution (for MTT assay, e.g., SDS-HCl)

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • For MTT Assay: [12][14][15]

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

      • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

      • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

      • Incubate for an additional 4 hours or overnight at 37°C.[12][15]

      • Measure the absorbance at 570 nm using a microplate reader.[14]

    • For Resazurin Assay: [13][16][17][18]

      • Add 10-20 µL of Resazurin solution to each well.[13][17]

      • Incubate for 1-4 hours at 37°C.

      • Measure fluorescence with excitation at 530-560 nm and emission at 590 nm.[13][17]

  • Data Analysis:

    • Subtract the background absorbance/fluorescence from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the signaling pathways modulated by this compound are currently unknown and represent an active area for future research.[19][20][21][22][23]

Visualizations

G cluster_storage This compound Handling and Storage lyophilized Lyophilized this compound storage Store at -20°C or colder, protected from light and moisture lyophilized->storage reconstitution Reconstitute in an appropriate solvent (e.g., DMSO) to create a stock solution lyophilized->reconstitution aliquot Aliquot into single-use volumes reconstitution->aliquot storage_solution Store aliquots at -20°C or colder aliquot->storage_solution

Caption: Workflow for proper handling and storage of this compound.

G start Seed cells in a 96-well plate incubation1 Incubate for 24h for cell attachment start->incubation1 treatment Treat cells with this compound (serial dilutions) incubation1->treatment incubation2 Incubate for desired exposure time (e.g., 24, 48, 72h) treatment->incubation2 add_reagent Add viability reagent (MTT or Resazurin) incubation2->add_reagent incubation3 Incubate for 1-4h add_reagent->incubation3 read_plate Measure absorbance or fluorescence incubation3->read_plate data_analysis Analyze data and determine IC50 read_plate->data_analysis

Caption: Experimental workflow for a this compound cytotoxicity assay.

G This compound This compound cell Target Cell This compound->cell unknown_target Unknown Molecular Target(s) cell->unknown_target Interacts with downstream Downstream Signaling Pathways (To be determined) unknown_target->downstream Modulates apoptosis Apoptosis/Cell Cycle Arrest downstream->apoptosis cytotoxicity Observed Cytotoxicity apoptosis->cytotoxicity

Caption: Hypothetical mechanism of action for this compound.

References

Application Notes and Protocols: Reconstituting and Diluting Cinnamosyn for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamosyn is a novel synthetic-bioinformatic natural product, identified as a 10-mer N-cinnamoyl containing peptide, which has demonstrated cytotoxic activity against various human cell lines.[1][2] As a promising candidate for further investigation in drug development and cancer research, proper handling, reconstitution, and dilution of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the reconstitution and dilution of this compound for use in cell culture applications, based on best practices for handling hydrophobic and peptide-based cytotoxic compounds.

Data Presentation

A summary of the key quantitative data for the handling and use of this compound is provided in the table below.

ParameterRecommendationNotes
Solvent for Stock Solution Dimethyl Sulfoxide (DMSO), cell culture gradeThis compound's hydrophobic nature, due to its cinnamoyl group and peptide structure, suggests solubility in a polar aprotic solvent like DMSO.[3][4]
Stock Solution Concentration 1-10 mMPreparing a concentrated stock solution minimizes the volume of solvent added to the cell culture medium, keeping the final DMSO concentration low (ideally ≤0.5%).[3]
Storage of Lyophilized Powder -20°C to -80°C, desiccatedTo prevent degradation from moisture and temperature fluctuations, long-term storage of the lyophilized powder is recommended at low temperatures in a desiccator.[2][5][6]
Storage of Stock Solution -20°C or -80°C in small aliquotsAliquoting the stock solution is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][5][6]
Working Concentration Range 4-21 µM (based on reported IC50 values)The effective concentration will be cell-line dependent and should be determined empirically through dose-response experiments.[1]
Final DMSO Concentration in Media ≤0.5%High concentrations of DMSO can be toxic to cells. A vehicle control with the same final DMSO concentration should always be included in experiments.[3]

Experimental Protocols

Reconstitution of Lyophilized this compound to Create a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • Lyophilized this compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes in a desiccator. This prevents condensation of moisture onto the powder, which can degrade the peptide.[2]

  • Calculate Solvent Volume: Determine the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound will be required for this calculation (refer to the manufacturer's certificate of analysis).

  • Dissolution: Carefully add the calculated volume of sterile DMSO to the vial of this compound.

  • Vortexing: Gently vortex the solution for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure there are no visible particles. For difficult-to-dissolve peptides, gentle warming or sonication may be beneficial, but should be used with caution to avoid degradation.[7][8]

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental needs to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).[1][5][6]

Dilution of this compound Stock Solution for Cell Culture Experiments

This protocol describes the preparation of a working solution of this compound in cell culture medium for a typical cytotoxicity assay.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium (appropriate for the cell line being used)

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, it is recommended to perform an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in medium.

  • Final Dilution: Further dilute the intermediate solution or the stock solution directly into the cell culture medium to achieve the desired final concentrations for your experiment. For example, to treat cells with 10 µM this compound, you would add 1 µL of a 10 mM stock solution to every 1 mL of cell culture medium in your well.

  • Vehicle Control: It is critical to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested.

  • Incubation: Add the prepared this compound dilutions and the vehicle control to your cell cultures and incubate for the desired experimental duration.

Visualizations

Experimental Workflow for this compound Reconstitution and Dilution

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage cluster_dilution Dilution for Experiment lyophilized Lyophilized this compound reconstitute Dissolve in DMSO (e.g., 10 mM) lyophilized->reconstitute Equilibrate to RT first dmso Sterile DMSO dmso->reconstitute aliquot Aliquot into single-use tubes reconstitute->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot store->thaw dilute Dilute in cell culture medium thaw->dilute treat Treat cells dilute->treat

Caption: Workflow for this compound preparation.

Putative Signaling Pathway for this compound-Induced Cytotoxicity

While the precise mechanism of action for this compound is still under investigation, related cinnamoyl-containing compounds and cytotoxic peptides have been shown to induce cell death through various signaling pathways.[9][10][11][12][13][14] A plausible pathway involves the induction of apoptosis and cell cycle arrest.

G cluster_cell Target Cell cluster_pathways Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes This compound This compound cell_membrane Cell Membrane Interaction/Internalization This compound->cell_membrane stress_pathways Activation of Stress Pathways (e.g., MAPK, JNK) cell_membrane->stress_pathways cell_cycle Cell Cycle Regulation (e.g., p21 activation) cell_membrane->cell_cycle mitochondria Mitochondrial Dysfunction stress_pathways->mitochondria cell_cycle_arrest Cell Cycle Arrest cell_cycle->cell_cycle_arrest apoptosis Apoptosis mitochondria->apoptosis Caspase Activation cell_death Cell Death apoptosis->cell_death cell_cycle_arrest->cell_death

Caption: Putative this compound signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Cinnamosyn Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Cinnamosyn peptide synthesis. This compound is a 10-mer peptide with an N-terminal cinnamoyl group, synthesized using Fmoc-based solid-phase peptide synthesis (SPPS) on a 2-chlorotrityl chloride (2-CTC) resin. The following information is designed to address specific issues that may be encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound peptide synthesis?

Low yields in the synthesis of a modified peptide like this compound can arise from several factors, often related to its hydrophobic nature and the specific reagents used. Key contributors to low yield include:

  • Incomplete Fmoc-Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.

  • Poor Coupling Efficiency: Incomplete coupling of an amino acid to the growing peptide chain results in deletion sequences. This is particularly challenging with hydrophobic or sterically hindered amino acids.

  • Peptide Aggregation: The hydrophobic nature of this compound, exacerbated by the N-terminal cinnamoyl group, can lead to on-resin aggregation, hindering reagent access and reducing reaction efficiency.

  • Suboptimal N-terminal Cinnamoylation: The final coupling of the cinnamoyl group can be inefficient, leading to a significant portion of the final product lacking this critical modification.

  • Premature Cleavage from the Resin: The acid-labile nature of the 2-chlorotrityl chloride resin can lead to premature cleavage of the peptide chain during synthesis, especially if acidic conditions are inadvertently introduced.

  • Side Reactions: Various side reactions, such as racemization or aspartimide formation (if Asp is in the sequence), can reduce the yield of the desired product.[1]

Q2: How can I monitor the progress and efficiency of my this compound synthesis?

Regular monitoring is crucial for troubleshooting and optimizing your synthesis. Key monitoring techniques include:

  • Colorimetric Tests (e.g., Kaiser Test): The Kaiser test is used to detect free primary amines. A positive (blue) result after a coupling step indicates incomplete acylation, while a negative (yellow) result after deprotection suggests incomplete Fmoc removal.[1]

  • Test Cleavage and Analysis: A small sample of the peptide-resin can be cleaved and the resulting peptide analyzed by HPLC and Mass Spectrometry (MS). This provides a snapshot of the synthesis quality, revealing the presence of deletion or truncated sequences and confirming the mass of the desired product at various stages.

Q3: What is the significance of using 2-chlorotrityl chloride (2-CTC) resin for this compound synthesis?

The choice of 2-CTC resin is strategic for several reasons:

  • Acid Labile Cleavage: It allows for the cleavage of the final peptide from the resin under very mild acidic conditions. This is particularly advantageous for peptides with sensitive residues or modifications that might be compromised under harsher cleavage conditions.

  • Suppression of Diketopiperazine Formation: The steric hindrance of the trityl group helps to prevent the formation of diketopiperazines, a common side reaction that can occur after the coupling of the second amino acid, especially if Proline is present.[1]

  • Synthesis of Protected Peptide Fragments: The mild cleavage conditions allow for the synthesis and cleavage of fully protected peptide fragments, which can be used in fragment condensation strategies.

Troubleshooting Guides

Issue 1: Low Yield of the Full-Length Peptide

Symptom: HPLC analysis of the crude product shows a low percentage of the target peptide peak and multiple peaks corresponding to shorter peptide sequences (truncation and deletion).

Potential Cause Troubleshooting Strategy Experimental Protocol
Incomplete Fmoc-Deprotection Extend deprotection time or use a stronger deprotection reagent.Extended Deprotection: Increase the piperidine (B6355638) treatment time from the standard 2 x 10 minutes to 2 x 15 or 2 x 20 minutes. Stronger Reagent: For particularly difficult sequences, a solution of 2% DBU and 2% piperidine in DMF can be used for deprotection.[2] Caution: DBU can promote aspartimide formation.
Poor Coupling Efficiency Use a more efficient coupling reagent, double couple problematic amino acids, or increase the reaction temperature.High-Efficiency Reagents: Utilize coupling reagents known for high efficiency with hindered amino acids, such as HATU or COMU, in combination with a base like DIPEA.[3] Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid for a second coupling step. Elevated Temperature: Perform the coupling reaction at a moderately elevated temperature (e.g., 35-40°C) to improve reaction kinetics.
Peptide Aggregation Use solvents that disrupt secondary structures, or incorporate "difficult sequence" protocols.Solvent Modification: Add a chaotropic agent like 0.4 M LiCl to the DMF, or use a solvent mixture such as DMF/NMP or DMF/DMSO to improve solvation.[4] Microwave Synthesis: Employ microwave-assisted peptide synthesis to reduce aggregation and improve coupling and deprotection efficiency.
Issue 2: Incomplete N-terminal Cinnamoylation

Symptom: Mass spectrometry analysis of the crude product shows a significant peak corresponding to the 10-mer peptide without the cinnamoyl group.

Potential Cause Troubleshooting Strategy Experimental Protocol
Inefficient Cinnamic Acid Activation Ensure complete activation of the cinnamic acid before adding it to the peptide-resin.Pre-activation: In a separate vessel, dissolve cinnamic acid (3 eq.), a coupling reagent like HATU (2.9 eq.), and an activator like HOAt (3 eq.) in DMF. Add a base such as DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes before adding it to the deprotected peptide-resin.
Steric Hindrance Increase the reaction time and/or use a higher excess of the cinnamoylating agent.Extended Coupling: Allow the cinnamoylation reaction to proceed for an extended period (e.g., 4-6 hours or overnight at room temperature). Increased Equivalents: Use a higher excess of cinnamic acid and coupling reagents (e.g., 5 equivalents).
Poor Solubility of Cinnamic Acid Ensure the cinnamic acid is fully dissolved in the reaction solvent.Solvent Selection: Use a solvent known to solubilize cinnamic acid well, such as DMF or NMP. Gentle warming may be necessary to achieve complete dissolution before activation.
Issue 3: Premature Cleavage from 2-CTC Resin

Symptom: Loss of peptide from the resin during synthesis, leading to a lower than expected final yield.

Potential Cause Troubleshooting Strategy Experimental Protocol
Acidic Contaminants in Solvents Use high-purity, amine-free DMF and ensure all other solvents are anhydrous and free of acidic impurities.Solvent Quality Check: Test the pH of your DMF. If acidic, consider using a fresh bottle or passing it through a column of basic alumina.
Acidity of Coupling Additives Minimize exposure of the resin to acidic coupling additives.In Situ Neutralization: Employ an in situ neutralization protocol where the base is added simultaneously with the coupling reagents to neutralize any residual acid.
Prolonged Exposure to Weak Acids Avoid prolonged reaction times with reagents that can have a slightly acidic character.Optimize Reaction Times: Adhere to recommended coupling times and avoid unnecessarily long reaction steps.

Quantitative Data Summary

The following tables provide a summary of quantitative data to aid in the optimization of this compound synthesis.

Table 1: Comparison of Coupling Reagents for Difficult Sequences

Coupling ReagentAdditiveBaseTypical Yield (%)Reference
HATUHOAtDIPEA~99[3]
HBTUHOBtDIPEA~95-98[3]
COMU-DIPEA>99[3]
PyBOPHOBtDIPEA~95[3]

Table 2: Cleavage Cocktails for 2-Chlorotrityl Chloride Resin

Cleavage CocktailCleavage TimeTarget ProductCleavage Yield (%)Reference
1% TFA in DCM30 minProtected Peptide~66[5]
2% TFA in Anisole30 minProtected Peptide100[5][6]
2% TFA in Toluene30 minProtected Peptide100[7]
95:2.5:2.5 TFA:TIS:H₂O2 hoursFully Deprotected PeptideHigh (sequence dependent)[8]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle
  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin with DMF (5-7 times).

  • Coupling: Add the Fmoc-protected amino acid (3 eq.), coupling reagent (e.g., HATU, 2.9 eq.), and base (e.g., DIPEA, 6 eq.) in DMF. React for 1-2 hours.

  • Washing: Wash the resin with DMF (5-7 times).

  • Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: N-terminal Cinnamoylation
  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc-deprotection as described in Protocol 1.

  • Washing: Thoroughly wash the deprotected peptide-resin with DMF.

  • Cinnamoylation: Add a pre-activated solution of cinnamic acid (3-5 eq.), HATU (2.9-4.9 eq.), and DIPEA (6-10 eq.) in DMF to the resin.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin extensively with DMF, followed by DCM.

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage from 2-CTC Resin and Final Deprotection
  • Resin Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage Cocktail: Add the cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O).

  • Cleavage Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifugation: Centrifuge the mixture to pellet the crude peptide.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visualizations

SPPS_Workflow Resin 2-CTC Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Is peptide complete? No Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Is peptide complete? Yes Repeat->Deprotection Wash3 Wash (DMF) Final_Deprotection->Wash3 Cinnamoylation N-terminal Cinnamoylation (Cinnamic Acid, HATU, DIPEA) Wash3->Cinnamoylation Wash4 Wash (DMF, DCM) Cinnamoylation->Wash4 Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash4->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Final_Peptide This compound Peptide Purification->Final_Peptide

Caption: General workflow for the solid-phase synthesis of this compound.

Troubleshooting_Low_Yield cluster_solutions1 Solutions cluster_solutions2 Solutions cluster_solutions3 Solutions cluster_solutions4 Solutions cluster_solutions5 Solutions Low_Yield Low Yield of this compound Incomplete_Deprotection Incomplete Fmoc-Deprotection Low_Yield->Incomplete_Deprotection Poor_Coupling Poor Coupling Efficiency Low_Yield->Poor_Coupling Aggregation Peptide Aggregation Low_Yield->Aggregation Incomplete_Cinnamoylation Incomplete N-Cinnamoylation Low_Yield->Incomplete_Cinnamoylation Premature_Cleavage Premature Cleavage Low_Yield->Premature_Cleavage Sol_Deprotection Extend Deprotection Time Use Stronger Base (DBU) Incomplete_Deprotection->Sol_Deprotection Sol_Coupling Use High-Efficiency Reagents (HATU, COMU) Double Couple Increase Temperature Poor_Coupling->Sol_Coupling Sol_Aggregation Use Chaotropic Agents (LiCl) Modify Solvents (NMP, DMSO) Microwave Synthesis Aggregation->Sol_Aggregation Sol_Cinnamoylation Pre-activate Cinnamic Acid Extend Reaction Time Increase Reagent Equivalents Incomplete_Cinnamoylation->Sol_Cinnamoylation Sol_Cleavage Use High-Purity Solvents In Situ Neutralization Premature_Cleavage->Sol_Cleavage

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Troubleshooting Cinnamosyn solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Cinnamosyn in their experiments.

General Profile of this compound

This compound is a synthetic-bioinformatic natural product, specifically a 10-mer N-cinnamoyl containing peptide.[1][2][3] It has demonstrated cytotoxic activity against various mammalian cell lines, including HeLa cells, with IC50 values reported in the micromolar range.[1] The presence of the N-cinnamoyl group contributes to its bioactivity.[1] While its precise mechanism of action is a subject of ongoing research, its cytotoxic properties suggest interference with essential cellular processes.

This compound Solubility in DMSO: Troubleshooting Guide

Dimethyl sulfoxide (B87167) (DMSO) is a powerful and commonly used solvent in biological research due to its ability to dissolve a wide range of compounds.[4][5] However, issues with solubility can still arise. This guide addresses common problems encountered when dissolving this compound in DMSO.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not fully dissolving in DMSO. What should I do?

A1: Incomplete dissolution can be due to several factors, including insufficient solvent volume, low temperature, or the need for physical agitation. Follow this troubleshooting workflow:

Experimental Workflow: Dissolving this compound in DMSO

G start Start: Weigh this compound Powder add_dmso Add appropriate volume of high-purity DMSO start->add_dmso vortex Vortex or pipette mix thoroughly at room temperature add_dmso->vortex check_sol Visually inspect for undissolved particles vortex->check_sol sonicate Sonicate in a water bath for 5-10 minutes check_sol->sonicate Particles present success Solution is clear: Ready for use or storage check_sol->success Clear solution check_sol2 Re-inspect for undissolved particles sonicate->check_sol2 warm Gently warm the solution (30-40°C) for a short period check_sol2->warm Particles present check_sol2->success Clear solution check_sol3 Final inspection warm->check_sol3 check_sol3->success Clear solution fail Precipitate remains: Consider further steps check_sol3->fail Particles present

A step-by-step workflow for dissolving this compound in DMSO.

Q2: this compound precipitated out of the DMSO solution after storage. How can I redissolve it and prevent this from happening again?

A2: Precipitation upon storage can be caused by temperature fluctuations, especially if stored at low temperatures, or if the solution is supersaturated. Water absorption by DMSO can also alter its solvent properties.[6][7]

  • To Redissolve: Gently warm the solution to 30-40°C and vortex or sonicate until the precipitate dissolves.

  • To Prevent Recurrence:

    • Store stock solutions at room temperature in a desiccated environment if stability allows.

    • If refrigeration is necessary, ensure vials are tightly sealed to prevent moisture absorption.

    • Consider preparing smaller, single-use aliquots to avoid repeated warming and cooling cycles.

Q3: What is the recommended concentration for a this compound stock solution in DMSO?

ParameterRecommendation
Starting Concentration 1-10 mM
Solvent High-purity, anhydrous DMSO
Storage Temperature Room Temperature or 4°C (aliquoted)
Storage Conditions Tightly sealed vials, desiccated environment

Q4: Can I use heat to dissolve this compound in DMSO?

A4: Gentle heating can aid dissolution. However, excessive or prolonged heating should be avoided as it may degrade the compound.

Temperature RangeDurationRecommendation
30-40°C 5-15 minutesRecommended for aiding dissolution
> 50°C Not recommendedPotential for compound degradation

Q5: Are there any co-solvents that can be used with DMSO to improve this compound solubility?

A5: For particularly challenging solubility issues, a co-solvent might be necessary. However, the choice of co-solvent must be compatible with your downstream experimental assays. A mixture of DMSO and water (e.g., 90:10 DMSO:water) can sometimes improve the solubility of certain compounds and can also prevent freezing at 4°C.[8][9]

Hypothetical Signaling Pathway for this compound's Cytotoxic Activity

Given this compound's reported cytotoxic effects, a plausible mechanism of action could involve the induction of apoptosis. The following diagram illustrates a generic extrinsic apoptosis pathway that could be initiated by a cytotoxic compound like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Death Receptor This compound->Receptor Binds to DISC DISC Formation Receptor->DISC Activates ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Recruits Casp8 Active Caspase-8 ProCasp8->Casp8 Cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Activates Casp3 Active Caspase-3 ProCasp3->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Cinnamosyn stability in different cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cinnamosyn. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various cell culture media and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a novel synthetic, cinnamoylated peptide that has demonstrated cytotoxic activity against a range of human cell lines.[1][2][3] Its unique structure, featuring an N-cinnamoyl lipid, contributes to its biological activity.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: It is recommended to dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C can also be applied if necessary.[4]

Q3: What are the primary factors that can affect the stability of this compound in cell culture media?

A3: Several factors can influence the stability of compounds like this compound in cell culture media. These include:

  • pH: The pH of the culture medium (typically 7.2-7.4) can affect the rate of hydrolysis.[5]

  • Temperature: Standard incubator conditions of 37°C can accelerate the degradation of some compounds.[5]

  • Media Components: Certain components in the media, such as amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and degrade the compound.[5][6]

  • Light: Exposure to light can cause photodegradation of light-sensitive compounds.[5]

  • Oxygen: Dissolved oxygen can lead to oxidative degradation.[5]

  • Enzymatic Degradation: If using conditioned media or in the presence of cells, secreted enzymes could potentially metabolize the compound.[5]

Q4: How can I determine the stability of this compound in my specific cell culture medium?

A4: A time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is the most direct way to assess stability.[7] This involves incubating this compound in your cell culture medium and analyzing samples at different time points to quantify the concentration of the parent compound.[7]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon addition to cell culture media.

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds when a concentrated DMSO stock is diluted into an aqueous cell culture medium.[8] This occurs because the compound's solubility limit is exceeded in the aqueous environment.[8]

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[8]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.[8]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[8]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[4][8]
High DMSO Concentration in Final Solution While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[8] This may require making a more dilute stock solution in DMSO.
Issue 2: Loss of this compound activity over time in culture.

Question: I am observing a decrease in the cytotoxic effect of this compound in my long-term experiments (e.g., 48-72 hours). What could be the cause?

Answer: A loss of activity over time suggests that the effective concentration of this compound is decreasing. This could be due to chemical degradation in the culture medium or metabolism by the cells.[7]

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Compound Degradation This compound may be unstable under standard culture conditions (37°C, pH 7.4) and degrading over time.Perform a stability study to determine the half-life of this compound in your media. If it is unstable, consider replenishing the media with fresh compound at regular intervals. The frequency will depend on the degradation rate.[5]
Cellular Metabolism The cells may be metabolizing Cinnamosym into an inactive form.Test the stability of this compound in conditioned media (media in which cells have been previously grown) to see if secreted factors contribute to degradation. Analyze cell lysates and culture supernatant for metabolites using LC-MS.
Adsorption to Plasticware Hydrophobic compounds can sometimes adsorb to the surface of plastic culture vessels, reducing the effective concentration in the media.Consider using low-binding plates or glassware for your experiments.
Interaction with Media Components Components in the media, particularly in serum, can bind to the compound or promote its degradation.Test the stability of this compound in a simpler, serum-free medium to identify potential interactions.[7]

This compound Stability Data in Different Cell Culture Media

The following table summarizes the hypothetical stability of this compound (10 µM) in various common cell culture media at 37°C and 5% CO2. Stability was assessed by measuring the percentage of the parent compound remaining at different time points using HPLC-MS.

Time PointDMEM + 10% FBSRPMI-1640 + 10% FBSOpti-MEM + 10% FBSSerum-Free DMEM
0 h 100%100%100%100%
6 h 92%88%95%98%
12 h 85%75%91%96%
24 h 71%52%83%93%
48 h 48%23%65%85%
72 h 29%<10%45%78%

Note: This data is hypothetical and for illustrative purposes only. It is crucial to perform your own stability studies under your specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Media

Objective: To quantify the degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO

  • Complete cell culture medium of interest (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator at 37°C, 5% CO2

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Pre-warm the complete cell culture medium to 37°C.[7]

  • Incubation: Spike this compound into the pre-warmed cell culture medium to a final concentration of 10 µM. Aliquot the solution into sterile microcentrifuge tubes for each time point. Incubate the tubes at 37°C in a 5% CO2 incubator.[7]

  • Sampling: At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove one tube from the incubator. The time-zero sample should be processed immediately after preparation.

  • Sample Processing: To precipitate proteins, add three volumes of cold acetonitrile (B52724) to the media sample. Vortex and centrifuge at high speed to pellet the precipitated protein. Transfer the supernatant to a clean tube or well for analysis.[5]

  • Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.[5]

Signaling Pathways and Visualizations

Based on its cytotoxic nature, this compound is hypothesized to induce programmed cell death. The following diagrams illustrate potential signaling pathways that may be affected by this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock in DMSO spike Spike this compound into medium (e.g., 10 µM) prep_stock->spike prep_media Pre-warm cell culture medium to 37°C prep_media->spike incubate Incubate at 37°C, 5% CO2 spike->incubate sample Collect samples at different time points incubate->sample precipitate Precipitate proteins with cold acetonitrile sample->precipitate centrifuge Centrifuge to pellet protein precipitate->centrifuge supernatant Collect supernatant centrifuge->supernatant analyze Analyze by HPLC or LC-MS/MS supernatant->analyze calculate Calculate % remaining vs. T=0 analyze->calculate

Caption: Experimental workflow for determining this compound stability.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound death_receptor Death Receptor (e.g., Fas, TNFR1) This compound->death_receptor ros Increased ROS This compound->ros bcl2 Bcl-2 down-regulation This compound->bcl2 caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Caspase-3 activation caspase8->caspase3 mitochondria Mitochondrial Stress ros->mitochondria bcl2->mitochondria inhibits cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Optimizing Cinnamosyn concentration for cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cinnamosyn, a potent kinase inhibitor for cytotoxicity and apoptosis studies. This resource provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that primarily targets intracellular tyrosine kinases, which are crucial enzymes in cellular signal transduction pathways.[1][2] By competitively binding to the ATP-binding site of these kinases, this compound blocks downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[1][3] This inhibition ultimately leads to cell cycle arrest and the induction of apoptosis, making it a valuable compound for cancer research.[3][4]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is a hydrophobic compound and should be dissolved in an organic solvent before being diluted in aqueous media. The choice of solvent is critical to avoid any confounding cytotoxic effects from the solvent itself.[5][6]

Table 1: Solvent and Storage Recommendations for this compound

ParameterRecommendationNotes
Primary Solvent Dimethyl sulfoxide (B87167) (DMSO)Prepare a high-concentration stock solution (e.g., 10-20 mM).
Final Assay Concentration ≤ 0.5% (v/v)Higher concentrations of DMSO can induce cytotoxicity.[7][8]
Stock Solution Storage -20°C, protected from lightAliquot to avoid repeated freeze-thaw cycles.
Working Dilution Storage Prepare fresh for each experimentDilute the stock solution in a complete culture medium.

Q3: What is a good starting concentration range for this compound in a cytotoxicity assay?

A3: The optimal concentration of this compound is highly dependent on the cell line being used. A dose-response experiment with a wide range of concentrations is recommended to determine the IC50 value (the concentration that inhibits 50% of a biological process).[9][10]

Table 2: Recommended Starting Concentrations for IC50 Determination

Cell Line TypeExample Cell LinesRecommended Concentration Range (µM)
Highly Sensitive HCT-116, Jurkat0.01 - 10
Moderately Sensitive A549, MCF-70.1 - 50
Less Sensitive U-87 MG, PC-31 - 100

Note: These are suggested ranges. It is crucial to perform a preliminary experiment to identify the optimal concentration range for your specific cell line.[11][12]

Experimental Protocols & Workflows

A typical experimental workflow for assessing the cytotoxic effects of this compound involves cell seeding, compound treatment, and a viability or cytotoxicity assay.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) D Prepare Serial Dilutions of this compound A->D B Culture and Harvest Cells C Seed Cells in 96-Well Plate B->C E Treat Cells and Incubate (24-72h) C->E D->E F Perform Cytotoxicity Assay (e.g., MTT, LDH, Caspase) E->F G Measure Signal (Absorbance/Luminescence) F->G H Calculate % Viability or Cytotoxicity G->H I Plot Dose-Response Curve and Determine IC50 H->I G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase Intracellular Kinase (e.g., Raf, PI3K) RTK->Kinase Activates This compound This compound This compound->Kinase Inhibits MAPK MAPK Pathway Kinase->MAPK Activates AKT AKT Pathway Kinase->AKT Activates Proliferation Cell Proliferation & Survival Genes MAPK->Proliferation Promotes AKT->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits G Start No Cytotoxic Effect Observed Concentration Is the concentration range appropriate? Start->Concentration CellHealth Are the cells healthy and proliferating? Concentration->CellHealth Yes Sol_Concentration Increase concentration range and re-test. Concentration->Sol_Concentration No Compound Is the this compound stock solution active? CellHealth->Compound Yes Sol_CellHealth Check cell morphology, passage number, and test for mycoplasma. CellHealth->Sol_CellHealth No Sol_Compound Prepare fresh stock solution. Verify with a positive control. Compound->Sol_Compound No End Problem Resolved Compound->End Yes Sol_Concentration->End Sol_CellHealth->End Sol_Compound->End

References

Addressing batch-to-batch variability of synthetic Cinnamosyn

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic Cinnamosyn. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the use of synthetic this compound in experimental settings, with a focus on addressing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and what is its primary biological activity?

A1: Synthetic this compound is a 10-mer N-cinnamoyl containing peptide that has been shown to be cytotoxic to human cells.[1][2][3] It was developed using a synthetic-bioinformatic natural product (synBNP) approach, which involves predicting the chemical structure from biosynthetic gene clusters and then synthesizing the molecule.[1][2][3] Its cytotoxic properties make it a compound of interest for cancer research, with observed IC50 values ranging from 4 to 21 μM against various mammalian cell lines.[1]

Q2: How is synthetic this compound produced and purified?

A2: this compound is produced via solid-phase peptide synthesis (SPPS) using Fmoc chemistry.[1] The synthesis involves creating a linear peptide on a resin support, which is then cleaved from the resin and cyclized in solution. The final product is purified using semipreparative reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

Q3: What are the common causes of batch-to-batch variability in synthetic peptides like this compound?

A3: Batch-to-batch variability in synthetic peptides can arise from several factors during synthesis and purification. These include incomplete coupling reactions leading to deletion sequences, side reactions, variations in post-translational modifications, and differences in the efficiency of cleavage and cyclization.[4][5][6] The final purity and the presence of residual contaminants, such as trifluoroacetic acid (TFA) from the HPLC purification process, can also differ between batches.[7][8]

Q4: How can I assess the quality of a new batch of synthetic this compound?

A4: It is crucial to independently verify the quality of each new batch of a synthetic peptide.[9] The most common methods for quality control are analytical RP-HPLC to determine purity and mass spectrometry (MS) to confirm the correct molecular weight and identity of the peptide.[10][11][12] For more detailed characterization, tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence.[13][14][15]

Troubleshooting Guides

Issue 1: Inconsistent Cytotoxicity Results Between Batches

You may observe that different batches of this compound exhibit varying levels of cytotoxicity in your cell-based assays, leading to a lack of reproducibility.

Possible Causes and Troubleshooting Steps:

  • Purity Differences: The percentage of the full-length, correct this compound peptide may vary between batches. Impurities can interfere with the assay or have their own biological effects.

    • Solution: Perform an analytical RP-HPLC analysis on each batch to determine the purity. Compare the chromatograms to identify any significant differences in the impurity profiles.

  • Peptide Concentration Errors: Inaccurate determination of the peptide concentration can lead to significant variability. The net peptide content of a lyophilized powder can vary.

    • Solution: Do not rely solely on the weight of the lyophilized powder. Determine the accurate peptide concentration using a quantitative amino acid analysis or a colorimetric assay like the bicinchoninic acid (BCA) assay.

  • Presence of Contaminants: Residual TFA from purification can be cytotoxic or affect cell viability, confounding your results.[7][8]

    • Solution: Request a TFA-free salt form of the peptide (e.g., acetate (B1210297) or chloride) from the manufacturer. Alternatively, you can perform a salt exchange procedure.

  • Solubility and Aggregation Issues: this compound, being a lipopeptide, may have solubility challenges. Inconsistent solubility or aggregation between batches can lead to variable effective concentrations.

    • Solution: Develop a consistent solubilization protocol. Test the solubility of each new batch before use. Sonication may aid in dissolving the peptide.

Issue 2: Reduced or No Biological Activity Observed

A new batch of this compound may show significantly lower or no cytotoxic effect compared to previous batches.

Possible Causes and Troubleshooting Steps:

  • Incorrect Peptide Sequence or Modification: An error during synthesis could lead to a peptide with the wrong amino acid sequence or a missing cinnamoyl group, rendering it inactive.

    • Solution: Use mass spectrometry to verify the molecular weight of the peptide.[16][17] Tandem MS/MS can be employed to confirm the amino acid sequence.[13][14][15]

  • Peptide Degradation: Improper storage or handling can lead to the degradation of the peptide.

    • Solution: Store lyophilized this compound at -20°C or -80°C. Once in solution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Oxidation: If the this compound sequence contains susceptible residues like methionine or cysteine (though not explicitly stated in the available literature for this compound), it could be prone to oxidation, which can affect its activity.

    • Solution: Prepare solutions in degassed, antioxidant-containing buffers if oxidation is suspected. Analyze the peptide by mass spectrometry to check for mass shifts indicative of oxidation.

Data Presentation

Table 1: Example Batch Comparison of Synthetic this compound

ParameterBatch ABatch BRecommended Action
Purity (by HPLC) 98.2%91.5%Consider re-purification of Batch B or use a higher concentration to normalize the active peptide amount.
Identity (by MS) Correct MassCorrect MassBoth batches have the correct molecular weight.
Net Peptide Content 75%68%Adjust concentration calculations for both batches based on net peptide content.
Residual TFA PresentPresentIf assay is sensitive to TFA, consider salt exchange for both batches.
Observed IC50 7.5 µM15.2 µMThe lower purity and net peptide content of Batch B likely contribute to the higher observed IC50.

Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

This protocol provides a general method to assess the purity of synthetic this compound.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • HPLC System: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Start with a linear gradient of 5-95% Mobile Phase B over 30 minutes.

    • Flow rate: 1 mL/min.

  • Detection: Monitor the absorbance at 214 nm and 280 nm (the cinnamoyl group should absorb at 280 nm).

  • Data Analysis: Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.[18]

Protocol 2: Mass Spectrometry for Identity Confirmation

This protocol outlines the steps to confirm the molecular weight of synthetic this compound.

  • Sample Preparation: Dilute the this compound stock solution to approximately 10-20 µM in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Mass Spectrometer: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[13][16]

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range for this compound.

  • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of this compound.

Visualizations

Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity

The exact signaling pathway for this compound is still under investigation. Based on the activity of similar compounds like cinnamaldehyde, a potential mechanism could involve the induction of oxidative stress and the activation of the extrinsic apoptosis pathway.[19]

Cinnamosyn_Pathway cluster_cell Target Cell This compound This compound ROS Increased ROS This compound->ROS Death_Receptor Death Receptor (e.g., Fas/TNFR1) This compound->Death_Receptor Cell_Membrane Cell Membrane Caspase8 Caspase-8 Activation ROS->Caspase8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Troubleshooting_Workflow Start Inconsistent Results Observed Check_Purity 1. Check Purity (HPLC) Start->Check_Purity Check_Identity 2. Confirm Identity (MS) Check_Purity->Check_Identity Purity OK Root_Cause_Identified Root Cause Identified Check_Purity->Root_Cause_Identified Impurity Detected Quantify_Peptide 3. Re-quantify Peptide Check_Identity->Quantify_Peptide Identity Correct Check_Identity->Root_Cause_Identified Incorrect Mass Assess_Solubility 4. Assess Solubility Quantify_Peptide->Assess_Solubility Concentration OK Quantify_Peptide->Root_Cause_Identified Concentration Incorrect Assess_Solubility->Root_Cause_Identified Solubility OK Consult_Manufacturer Consult Manufacturer Assess_Solubility->Consult_Manufacturer Solubility Issue QC_Relationships Batch New this compound Batch Purity Purity (HPLC) Batch->Purity Identity Identity (MS) Batch->Identity Concentration Net Peptide Content Batch->Concentration Reliable_Data Reliable Experimental Data Purity->Reliable_Data Identity->Reliable_Data Concentration->Reliable_Data

References

Overcoming resistance to Cinnamosyn in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cinnamosyn, a novel cytotoxic agent for cancer research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound after several passages. What is the likely cause?

A1: Reduced sensitivity, or acquired resistance, is a common phenomenon in cancer cells. It can arise from various mechanisms, including but not limited to:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can pump this compound out of the cell, reducing its intracellular concentration.

  • Alterations in drug targets: While the exact molecular target of this compound is under investigation, mutations or modifications in the target protein can prevent the drug from binding effectively.

  • Activation of pro-survival signaling pathways: Cancer cells can upregulate alternative signaling pathways to bypass the cytotoxic effects of this compound. A common mechanism is the activation of the MAPK signaling pathway, particularly p38 MAPK.

  • Inhibition of apoptosis: Resistance can develop through the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins, making the cells less susceptible to programmed cell death.

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your putative resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This can be measured using a cell viability assay, such as the MTT assay.

Q3: What are the first steps I should take to investigate the mechanism of resistance in my this compound-resistant cell line?

A3: A logical first step is to investigate the most common mechanisms of drug resistance. We recommend the following initial experiments:

  • Quantify Drug Efflux Pump Expression: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the ABCB1 gene, which encodes P-glycoprotein. An increase in ABCB1 expression in resistant cells compared to parental cells is a strong indicator of efflux-mediated resistance.

  • Assess Pro-Survival Signaling: Use Western blotting to examine the phosphorylation status of key proteins in the MAPK signaling pathway, such as p38, ERK1/2, and JNK. Increased phosphorylation of these proteins in resistant cells suggests the activation of these pro-survival pathways.

  • Evaluate Apoptotic Response: Use an Annexin V/Propidium (B1200493) Iodide (PI) apoptosis assay to compare the extent of apoptosis induced by this compound in sensitive versus resistant cells. A blunted apoptotic response in the resistant cells points towards a mechanism involving the inhibition of cell death.

Q4: Can resistance to this compound be reversed?

A4: In some cases, it may be possible to re-sensitize resistant cells to this compound. The strategy for reversal depends on the underlying resistance mechanism. For example:

  • If resistance is due to increased P-glycoprotein expression, co-treatment with a P-gp inhibitor may restore sensitivity.

  • If resistance is linked to the activation of a specific signaling pathway, inhibitors of that pathway (e.g., a p38 MAPK inhibitor) could be used in combination with this compound.

Troubleshooting Guides

Guide 1: Investigating Increased Drug Efflux

Issue: You suspect your this compound-resistant cells are overexpressing drug efflux pumps.

Troubleshooting Workflow:

G start Start: Suspected Efflux Pump-Mediated Resistance qRT_PCR Perform qRT-PCR for ABCB1 gene expression start->qRT_PCR analyze_qRT_PCR Analyze qRT-PCR Data: Compare ABCB1 mRNA levels in resistant vs. parental cells qRT_PCR->analyze_qRT_PCR western_blot Perform Western Blot for P-glycoprotein analyze_western Analyze Western Blot Data: Compare P-gp protein levels in resistant vs. parental cells western_blot->analyze_western functional_assay Perform a functional efflux assay (e.g., Calcein-AM retention) analyze_functional Analyze Functional Assay Data: Compare Calcein-AM fluorescence in resistant vs. parental cells functional_assay->analyze_functional increased_expression Increased ABCB1 mRNA? analyze_qRT_PCR->increased_expression increased_protein Increased P-gp protein? analyze_western->increased_protein decreased_retention Decreased Calcein-AM retention? analyze_functional->decreased_retention increased_expression->western_blot Yes alternative_mechanism Consider alternative resistance mechanisms increased_expression->alternative_mechanism No increased_protein->functional_assay Yes increased_protein->alternative_mechanism No conclusion Conclusion: Resistance is likely mediated by P-glycoprotein efflux pump decreased_retention->conclusion Yes decreased_retention->alternative_mechanism No

Caption: Workflow for investigating efflux pump-mediated resistance.

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for ABCB1 Expression

  • RNA Isolation: Isolate total RNA from both parental (sensitive) and this compound-resistant cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers for ABCB1 and a housekeeping gene (e.g., GAPDH).

    • ABCB1 Forward Primer: 5'-GTCTGGGCAGCACTGACATT-3'

    • ABCB1 Reverse Primer: 5'-AATGCCTCGGCTAATGTTGG-3'

    • GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTC-3'

    • GAPDH Reverse Primer: 5'-GAAGATGGTGATGGGATTTC-3'

  • Thermal Cycling: Perform qPCR using a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.

  • Data Analysis: Calculate the relative expression of ABCB1 in resistant cells compared to parental cells using the 2-ΔΔCt method, normalizing to the housekeeping gene.[1][2]

Data Presentation:

Cell LineRelative ABCB1 mRNA Expression (Fold Change)
Parental1.0
This compound-Resistant[Your Value]
Guide 2: Assessing Altered Signaling Pathways

Issue: You hypothesize that activation of the p38 MAPK pathway is conferring resistance to this compound.

Signaling Pathway Diagram:

G cluster_pathway p38 MAPK Pathway cluster_resistance Resistance Mechanism This compound This compound Cell_Stress Cellular Stress This compound->Cell_Stress MKK3_6 MKK3/6 Cell_Stress->MKK3_6 activates Apoptosis Apoptosis p38 p38 MAPK MKK3_6->p38 phosphorylates p38->Apoptosis promotes Downstream_Effectors Downstream Effectors (e.g., ATF2, CREB) p38->Downstream_Effectors phosphorylates p_p38 Increased Phospho-p38 p_p38->Apoptosis inhibits

Caption: p38 MAPK signaling in response to this compound and a potential resistance mechanism.

Experimental Protocol: Western Blot for Phosphorylated p38 MAPK

  • Cell Lysis: Treat parental and this compound-resistant cells with and without this compound for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.

Data Presentation:

Cell LineTreatmentPhospho-p38 / Total p38 Ratio
ParentalControl[Your Value]
ParentalThis compound[Your Value]
ResistantControl[Your Value]
ResistantThis compound[Your Value]
Guide 3: Evaluating Apoptosis Evasion

Issue: Your this compound-resistant cells appear to be less sensitive to drug-induced cell death.

Apoptosis Pathway Diagram:

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 activates Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

  • Cell Treatment: Seed parental and this compound-resistant cells and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[4][5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant for both parental and resistant cell lines.

Data Presentation:

Cell LineTreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
ParentalControl[Your Value][Your Value][Your Value]
ParentalThis compound[Your Value][Your Value][Your Value]
ResistantControl[Your Value][Your Value][Your Value]
ResistantThis compound[Your Value][Your Value][Your Value]

References

Minimizing off-target effects of Cinnamosyn in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using Cinnamosyn in experiments, with a focus on minimizing and identifying potential off-target effects. Given that this compound is a novel synthetic compound, this guide emphasizes general principles and best practices for working with new bioactive molecules.

Introduction to this compound

This compound is a synthetic-bioinformatic natural product, specifically a 10-mer N-cinnamoyl-containing peptide, which has demonstrated cytotoxic activity against various human cell lines.[1][2][3][4] Its mechanism of action and full on- and off-target profiles are still under investigation. Therefore, careful experimental design and validation are crucial to ensure that observed biological effects are correctly attributed to the intended target.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a new compound like this compound?

A1: Off-target effects occur when a compound binds to and modulates the activity of molecules other than its intended primary target.[5][6] With a novel compound like this compound, where the primary target may not be fully elucidated, any observed biological effect could potentially be an off-target effect. These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and toxicity, thereby confounding the validation of the compound's primary mechanism of action.[5]

Q2: How do I select an appropriate starting concentration for this compound in my experiments?

A2: Start by performing a dose-response analysis across a wide range of concentrations.[5] Based on published data, this compound has shown cytotoxic IC50 values between 4 and 21 μM in various mammalian cell lines.[1] It is advisable to use the lowest effective concentration that elicits the desired on-target phenotype while minimizing broad cytotoxicity.

Q3: I'm observing high levels of cell death even at low concentrations of this compound. What could be the cause and what should I do?

A3: This could indicate that this compound has potent off-target effects on pathways essential for cell survival in your specific cell model.[5] To address this, you should:

  • Titrate the inhibitor concentration: Determine the lowest concentration that inhibits the primary target without causing excessive toxicity.[5]

  • Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the observed cell death is apoptotic.[5]

  • Consult off-target databases (when available): As more data on this compound becomes available, check databases for known interactions with pro-survival pathways.[5]

Q4: How can I distinguish between on-target and off-target effects of this compound?

A4: A multi-pronged approach is recommended:[5]

  • Use of a Structurally Unrelated Inhibitor: If another compound targeting the same hypothesized pathway is available, check if it produces the same phenotype.[5]

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the hypothesized primary target. If the phenotype from genetic knockdown matches the phenotype from this compound treatment, it supports an on-target mechanism.[5]

  • Rescue Experiments: If possible, overexpress a resistant version of the target protein to see if it rescues the phenotype induced by this compound.

Troubleshooting Guides

Problem: High Background Cytotoxicity

StepActionRationale
1Perform a detailed dose-response curve. To identify a narrow window between the desired effect and general toxicity.
2Reduce incubation time. Short-term exposure may be sufficient to observe on-target effects without inducing long-term toxic off-target effects.
3Use a less sensitive cell line. If your primary cell line is highly sensitive, consider validating key findings in a more robust line.
4Analyze cell health markers. Concurrently measure viability (e.g., trypan blue) and apoptosis (e.g., caspase activity) to understand the nature of the cytotoxicity.

Problem: Inconsistent Results Between Experiments

StepActionRationale
1Ensure consistent cell culture conditions. Passage number, confluency, and media composition can all affect cellular responses.
2Prepare fresh this compound solutions. The stability of this compound in various solvents and media may not be fully characterized.
3Use internal controls. Include positive and negative controls in every experiment to benchmark the response.
4Consider biological variability. If using primary cells, consider pooling donors to average out individual variations.[5]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound across various mammalian cell lines.

Cell LineIC50 (μM)
HeLa7.0
Other Mammalian Cell Lines4 - 21

Data extracted from publication.[1]

Experimental Protocols

Protocol 1: Determining Optimal Working Concentration of this compound

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Preparation: Prepare a 2x stock of this compound at various concentrations (e.g., from 0.1 μM to 100 μM) in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the this compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a standard viability assay such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®) to determine the percentage of viable cells relative to the vehicle control.

  • Data Analysis: Plot the percentage of viable cells against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: General Workflow for Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to identify which proteins in a cell are physically binding to this compound.

  • Cell Treatment: Treat intact cells with this compound at a concentration of interest and a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins. The principle is that ligand-bound proteins are more thermally stable and will remain in the supernatant at higher temperatures.

  • Protein Analysis: Collect the supernatant and analyze the protein content using techniques like Western blotting for specific target candidates or mass spectrometry for unbiased global target identification.

Visualizations

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Hypothesis Testing cluster_2 Phase 3: Off-Target Investigation A Dose-Response Curve (Viability Assay) B Determine IC50 and Optimal Concentration Range A->B C Observe Phenotype at Optimal Concentration B->C D Is the phenotype expected? C->D E Validate with Orthogonal Approach (e.g., Genetic Knockdown) D->E No H Likely On-Target Effect D->H Yes F Does orthogonal approach recapitulate phenotype? E->F G Potential Off-Target Effect F->G No F->H Yes

Caption: Experimental workflow for identifying and mitigating off-target effects.

G A Unexpected Experimental Outcome (e.g., high toxicity, altered phenotype) B Is the this compound concentration above the cytotoxic IC50? A->B C Lower the concentration and repeat the experiment. B->C Yes D Is the phenotype reproducible? B->D No E Check experimental setup: cell health, reagent stability. D->E No F Perform orthogonal validation (e.g., CRISPR, siRNA). D->F Yes G Does the validation match? F->G H Result is likely an ON-TARGET effect. G->H Yes I Result is likely an OFF-TARGET effect. G->I No

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

G cluster_0 This compound Treatment cluster_1 Cellular Pathways cluster_2 Observed Phenotypes This compound This compound OnTarget Hypothesized On-Target (e.g., Kinase A) This compound->OnTarget On-Target Binding OffTarget Unknown Off-Target (e.g., Protein X) This compound->OffTarget Off-Target Binding DownstreamOn Downstream On-Target Pathway OnTarget->DownstreamOn DownstreamOff Downstream Off-Target Pathway OffTarget->DownstreamOff PhenotypeA Expected Phenotype A DownstreamOn->PhenotypeA PhenotypeB Unexpected Phenotype B DownstreamOff->PhenotypeB

Caption: Hypothetical signaling pathways illustrating on- and off-target effects.

References

Validation & Comparative

A Comparative Analysis of Cinnamosyn and Dxorubicin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic profiles of the novel synthetic peptide Cinnamosyn and the well-established chemotherapeutic agent Doxorubicin (B1662922). The information presented herein is intended to support research and drug development efforts by offering a side-by-side evaluation of their efficacy against various cell lines, detailing the experimental methodologies for cytotoxicity assessment, and visualizing their known or putative mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the available IC50 values for this compound and Doxorubicin across a panel of cancerous and healthy mammalian cell lines. It is important to note that the experimental conditions for determining the IC50 values for Doxorubicin may vary across different studies, which can influence the reported values.

Table 1: Cytotoxicity (IC50) of this compound against Various Cell Lines [1]

Cell TypeCell LineIC50 (µM)
Cervical (cancer)HeLa7
Bone (cancer)U-2 OS4
Colorectal (cancer)LS-411N6
Colorectal (cancer)RKO6
Colorectal (cancer)HT-2915
Colorectal (cancer)HCT-11619
Breast (cancer)HCC180621
Kidney (healthy)Vero E64
Kidney (healthy)HEK-2936

Table 2: Comparative Cytotoxicity (IC50) of Doxorubicin against Corresponding Cell Lines

Cell LineDoxorubicin IC50 (µM)Citation(s)
HeLa~0.2 - 2.66[2][3][4]
U-2 OS~0.69 - 1.74[5][6]
LS-411NNot readily available
RKONot readily available
HT-29~0.75 - 10.8[7][8][9]
HCT-116~0.96 - 5.03[9][10][11]
HCC1806Not readily available
Vero E6~13.76 (CC50)[12]
HEK-293~0.5 - 6[2][13][14]

Experimental Protocols

The following is a representative protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability and cytotoxicity.

MTT Assay Protocol [15][16][17][18][19]

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound and Doxorubicin) in culture medium at 2X the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

    • Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Mechanisms of Action

This compound: Putative Mechanism of Action

The precise signaling pathway for this compound-induced cytotoxicity has not yet been fully elucidated. However, based on the activity of related cinnamoyl-containing compounds, a plausible mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This hypothetical pathway is depicted below and requires experimental validation.

cinnamosyn_pathway This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Bax Bax Activation Cellular_Stress->Bax Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by this compound.

Doxorubicin: Established Mechanism of Action

Doxorubicin is a well-characterized anthracycline antibiotic with multiple cytotoxic mechanisms. Its primary modes of action involve DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.

doxorubicin_pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Replication_Transcription_Block Replication & Transcription Block DNA_Intercalation->DNA_Replication_Transcription_Block DNA_Strand_Breaks DNA Double-Strand Breaks Topoisomerase_II->DNA_Strand_Breaks Damage_Signaling DNA Damage Signaling (e.g., ATM/ATR, p53) DNA_Replication_Transcription_Block->Damage_Signaling DNA_Strand_Breaks->Damage_Signaling Oxidative_Stress Oxidative Stress & Macromolecular Damage ROS_Generation->Oxidative_Stress Oxidative_Stress->Damage_Signaling Apoptosis Apoptosis Damage_Signaling->Apoptosis

Caption: Multi-faceted cytotoxic mechanism of Doxorubicin.

Experimental Workflow

The logical flow for a comparative cytotoxicity study is outlined below.

experimental_workflow start Start: Select Cell Lines cell_culture Cell Culture & Seeding start->cell_culture treatment Treatment with this compound & Doxorubicin (Serial Dilutions) cell_culture->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (Absorbance Reading, % Viability) mtt_assay->data_analysis ic50 IC50 Determination data_analysis->ic50 comparison Comparative Analysis of Cytotoxicity ic50->comparison

Caption: Workflow for comparative cytotoxicity analysis.

References

A Comparative Analysis of Cinnamosyn and Other Cinnamoylated Peptides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biological activities and mechanisms of a novel cinnamoylated peptide, Cinnamosyn, in comparison to other known cinnamoylated peptides such as atratumycin and cinnapeptin. This document provides a comprehensive overview of available experimental data, detailed methodologies, and insights into their potential therapeutic applications.

Introduction

Cinnamoylated peptides are a class of natural products characterized by the presence of a cinnamoyl group attached to a peptide backbone. This structural feature often imparts significant biological activities, including antimicrobial, antioxidant, and cytotoxic properties. Recently, a novel synthetic-bioinformatic cinnamoylated peptide, this compound, has been developed and has demonstrated potent cytotoxic activity against various human cancer cell lines.[1][2] This guide provides a comparative analysis of this compound with other notable cinnamoylated peptides, atratumycin and cinnapeptin, to aid researchers and drug development professionals in understanding their relative performance and potential therapeutic applications.

Data Presentation: Comparative Biological Activities

The following table summarizes the available quantitative data on the biological activities of this compound, atratumycin, and cinnapeptin. It is important to note that the experimental conditions for each peptide may have varied, which could influence the reported values.

PeptideTargetAssayActivityCitation
This compound HeLa (Cervical Cancer)Cytotoxicity (IC₅₀)7.0 µM[2]
U-2 OS (Bone Cancer)Cytotoxicity (IC₅₀)4.0 µM[2]
LS-411N (Colorectal Cancer)Cytotoxicity (IC₅₀)6.0 µM[2]
RKO (Colorectal Cancer)Cytotoxicity (IC₅₀)6.0 µM[2]
HT-29 (Colorectal Cancer)Cytotoxicity (IC₅₀)15 µM[2]
HCT-116 (Colorectal Cancer)Cytotoxicity (IC₅₀)19 µM[2]
HCC1806 (Breast Cancer)Cytotoxicity (IC₅₀)21 µM[2]
Vero E6 (Healthy Kidney)Cytotoxicity (IC₅₀)4.0 µM[2]
HEK-293 (Healthy Kidney)Cytotoxicity (IC₅₀)6.0 µM[2]
ESKAPE Pathogens & C. albicansAntimicrobial (MIC)> 50 µg/mL[2]
E. coli BAS 849 (outer membrane-deficient)Antimicrobial (MIC)8 µg/mL[2]
This compound-C6 Healthy and Cancer Cell LinesCytotoxicityReduced compared to this compound[2]
Atratumycin Mycobacterium tuberculosis H37RaAntimicrobial (MIC)3.8 µM[3]
Mycobacterium tuberculosis H37RvAntimicrobial (MIC)14.6 µM[3]
Cinnapeptin Gram-positive bacteriaAntimicrobialActive[4][5]
Fission yeastAntifungalActive[4][5]

Experimental Protocols

Synthesis of this compound

This compound was synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). The linear peptide was assembled on a 2-chlorotrityl chloride resin. The N-terminal threonine was coupled with cinnamic acid. The peptide was then cleaved from the resin, cyclized in solution, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines were seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells were treated with serial dilutions of the test compounds (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and the formazan crystals were dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

Antimicrobial Assay (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the peptides against various microbial strains was determined using the broth microdilution method.

  • Inoculum Preparation: Bacterial or fungal strains were cultured to a specific optical density and then diluted to a standardized concentration.

  • Compound Dilution: The peptides were serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: The standardized microbial suspension was added to each well.

  • Incubation: The plates were incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC was determined as the lowest concentration of the peptide that completely inhibited visible microbial growth.

Mechanism of Action and Signaling Pathways

The precise signaling pathway for this compound's cytotoxic activity has not yet been fully elucidated. However, the importance of the cinnamoyl moiety is highlighted by the reduced activity of this compound-C6, a variant where the cinnamic acid is replaced with hexanoic acid.[2] This suggests that the aromatic ring and/or the conjugated system of the cinnamoyl group are crucial for its cytotoxic effect.

Cinnamaldehyde, the parent compound of the cinnamoyl group, has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades and modulation of the MAPK signaling pathway.[6][7] It is plausible that this compound exerts its cytotoxic effects through similar apoptotic pathways.

Below are diagrams illustrating the general synthesis workflow for this compound and a hypothetical signaling pathway for its cytotoxic action based on the known effects of cinnamaldehyde.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Characterization cluster_assay Biological Assays Resin Resin Amino_Acid_Coupling Amino_Acid_Coupling Resin->Amino_Acid_Coupling Fmoc Chemistry Cinnamic_Acid_Coupling Cinnamic_Acid_Coupling Amino_Acid_Coupling->Cinnamic_Acid_Coupling N-terminus Cleavage Cleavage Cinnamic_Acid_Coupling->Cleavage Cyclization Cyclization Cleavage->Cyclization RP_HPLC RP_HPLC Cyclization->RP_HPLC This compound This compound RP_HPLC->this compound Cytotoxicity_Assay Cytotoxicity_Assay This compound->Cytotoxicity_Assay MTT Assay Antimicrobial_Assay Antimicrobial_Assay This compound->Antimicrobial_Assay Broth Microdilution

Synthesis and Bioassay Workflow for this compound.

signaling_pathway This compound This compound Cell_Membrane Cell_Membrane This compound->Cell_Membrane Interaction MAPK_Pathway MAPK_Pathway Cell_Membrane->MAPK_Pathway Signal Transduction Caspase_Activation Caspase_Activation MAPK_Pathway->Caspase_Activation Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution

Hypothetical Apoptotic Pathway of this compound.

Comparison and Discussion

This compound exhibits potent cytotoxic activity against a broad range of human cancer cell lines, with IC₅₀ values in the low micromolar range.[2] Notably, it also shows cytotoxicity against healthy cell lines, indicating a potential lack of selectivity that would need to be addressed in further drug development efforts. Its antimicrobial activity is limited, with significant effects observed only against an outer membrane-deficient strain of E. coli.[2]

In contrast, atratumycin demonstrates significant antimicrobial activity, particularly against Mycobacterium tuberculosis, but its cytotoxic profile against cancer cell lines is not as extensively documented in the available literature.[3] Cinnapeptin shows promise as an antimicrobial agent against Gram-positive bacteria and as an antifungal agent.[4][5]

The key differentiator for this compound appears to be its potent, albeit non-selective, cytotoxic activity. The finding that the cinnamic acid moiety is crucial for this activity opens avenues for structure-activity relationship (SAR) studies to potentially enhance potency and selectivity.

Conclusion and Future Directions

This compound is a promising new cinnamoylated peptide with significant cytotoxic effects. Further research is warranted to elucidate its precise mechanism of action and to explore modifications of its structure to improve its therapeutic index. Direct, head-to-head comparative studies of this compound with other cinnamoylated peptides like atratumycin and cinnapeptin, under standardized experimental conditions, would be highly valuable for a more definitive assessment of their relative therapeutic potential. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this fascinating class of bioactive peptides.

References

In Vivo Validation of Cinnamosyn's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthetic-bioinformatic natural product, Cinnamosyn, against standard-of-care chemotherapeutics for cervical cancer. Due to the current absence of in vivo data for this compound, this document outlines a proposed in vivo validation study and compares its known in vitro efficacy with the established in vivo performance of cisplatin (B142131) and paclitaxel (B517696).

Executive Summary

This compound, a 10-mer N-cinnamoyl containing peptide, has demonstrated promising cytotoxic activity against human cancer cell lines in vitro. Notably, its efficacy is dependent on the cinnamoyl moiety. However, to date, no in vivo studies have been published to validate these preclinical findings. This guide proposes a standard xenograft animal study to assess this compound's anticancer activity in a living organism and provides a benchmark for comparison against established treatments for cervical cancer, a cancer type against which this compound has shown in vitro activity (against HeLa cells).

Comparative Analysis: this compound vs. Standard-of-Care

The following tables summarize the available in vitro data for this compound and established in vivo data for the standard-of-care chemotherapeutic agents, cisplatin and paclitaxel, in the context of cervical cancer (HeLa) models.

Table 1: In Vitro Cytotoxicity Data
CompoundCell LineIC50 (µM)Exposure TimeReference
This compoundHeLa7.0Not Specified[1]
This compoundOther Mammalian Cell Lines4 - 21Not Specified[1]
CisplatinHeLa~23.3 (at 5000 cells/well)24 hours[2]
PaclitaxelHeLa0.005 - 0.01 (5 - 10 nM)24 hours[3]
Table 2: In Vivo Efficacy in HeLa Xenograft Models
CompoundDosage and ScheduleTumor Growth InhibitionSurvival BenefitReference
This compound To Be Determined (TBD) TBD TBD N/A
Cisplatin5 mg/kg, i.p., 11 doses over 4 weeksSignificant tumor growth inhibitionNot Reported[4]
Cisplatin5 mg/kg/day, i.p., for 30 daysSignificant tumor growth inhibitionNot Reported[5]
Paclitaxel10 mg/kg, i.v.Significant tumor growth inhibitionLonger survival than control[6]
Paclitaxel + RadiotherapyNot SpecifiedSignificant reduction in tumor volumeMedian survival of 61 days (vs. 25 in control)[7]

Proposed In Vivo Experimental Protocol for this compound

This section details a hypothetical experimental protocol for the in vivo validation of this compound's anticancer activity using a HeLa xenograft mouse model.

Objective

To evaluate the in vivo anticancer efficacy and systemic toxicity of this compound in an athymic nude mouse model bearing human cervical cancer (HeLa) xenografts.

Materials
  • Cell Line: HeLa (human cervical adenocarcinoma)

  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old

  • Test Article: this compound (formulation to be optimized for in vivo administration)

  • Positive Controls: Cisplatin, Paclitaxel

  • Vehicle Control: Appropriate vehicle for this compound and control drugs

  • Reagents: Matrigel, cell culture media, anesthetics, etc.

Methodology
  • Cell Culture: HeLa cells will be cultured in appropriate media until they reach 80-90% confluency.

  • Tumor Implantation: A suspension of 5 x 10^6 HeLa cells in a 1:1 mixture of media and Matrigel will be subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume will be monitored three times weekly using caliper measurements. The formula (Length x Width^2) / 2 will be used to calculate tumor volume.

  • Randomization and Grouping: When tumors reach an average volume of 100-150 mm³, mice will be randomized into the following groups (n=8-10 mice per group):

    • Group 1: Vehicle Control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Cisplatin (e.g., 5 mg/kg, i.p., weekly)

    • Group 5: Paclitaxel (e.g., 10 mg/kg, i.v., weekly)

  • Drug Administration: Treatment will be administered for a specified period (e.g., 3-4 weeks) according to the assigned groups and schedules.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Calculated at the end of the treatment period.

    • Survival Analysis: A separate cohort of animals may be used to monitor survival, with euthanasia performed when tumors reach a predetermined size or if signs of morbidity are observed.

  • Toxicity Evaluation:

    • Body Weight: Monitored three times weekly.

    • Clinical Observations: Daily monitoring for any signs of distress or toxicity.

    • Histopathology: At the end of the study, major organs (liver, kidney, spleen, etc.) will be collected for histopathological analysis.

Visualizing Pathways and Workflows

Proposed Experimental Workflow

G cluster_setup Setup cluster_treatment Treatment Phase cluster_endpoints Endpoints & Analysis Cell Culture\n(HeLa) Cell Culture (HeLa) Tumor Implantation\n(Athymic Nude Mice) Tumor Implantation (Athymic Nude Mice) Cell Culture\n(HeLa)->Tumor Implantation\n(Athymic Nude Mice) Tumor Growth\nMonitoring Tumor Growth Monitoring Tumor Implantation\n(Athymic Nude Mice)->Tumor Growth\nMonitoring Randomization Randomization Tumor Growth\nMonitoring->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control This compound (Low Dose) This compound (Low Dose) Randomization->this compound (Low Dose) This compound (High Dose) This compound (High Dose) Randomization->this compound (High Dose) Cisplatin Cisplatin Randomization->Cisplatin Paclitaxel Paclitaxel Randomization->Paclitaxel Tumor Growth Inhibition Tumor Growth Inhibition Vehicle Control->Tumor Growth Inhibition Survival Analysis Survival Analysis Vehicle Control->Survival Analysis Toxicity Evaluation Toxicity Evaluation Vehicle Control->Toxicity Evaluation This compound (Low Dose)->Tumor Growth Inhibition This compound (Low Dose)->Survival Analysis This compound (Low Dose)->Toxicity Evaluation This compound (High Dose)->Tumor Growth Inhibition This compound (High Dose)->Survival Analysis This compound (High Dose)->Toxicity Evaluation Cisplatin->Tumor Growth Inhibition Cisplatin->Survival Analysis Cisplatin->Toxicity Evaluation Paclitaxel->Tumor Growth Inhibition Paclitaxel->Survival Analysis Paclitaxel->Toxicity Evaluation

Caption: Proposed workflow for the in vivo validation of this compound.

Apoptosis Signaling Pathway

The induction of apoptosis (programmed cell death) is a primary mechanism of action for many anticancer agents. Both cisplatin and paclitaxel are known to induce apoptosis through various cellular pathways. A potential mechanism for this compound could also involve the activation of apoptotic signaling.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 DNA Damage DNA Damage Bcl-2 family Bcl-2 family DNA Damage->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Conclusion and Future Directions

While the in vitro data for this compound is encouraging, in vivo validation is a critical next step in its development as a potential anticancer agent. The proposed xenograft study will provide essential data on its efficacy and safety profile. Comparing these future findings with the established in vivo data for standard-of-care drugs like cisplatin and paclitaxel will be crucial in determining the therapeutic potential of this compound and guiding its path toward clinical translation. Further research should also focus on elucidating the precise mechanism of action of this compound, which will aid in identifying potential biomarkers for patient selection and combination therapy strategies.

References

Cinnamosyn Target Validation in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Cinnamosyn's Performance with Current Alternatives

This compound, a novel N-cinnamoyl-containing cyclic peptide, has recently emerged as a molecule of interest due to its cytotoxic effects on human cancer cell lines.[1][2][3][4] This guide provides a comprehensive overview of the currently available data on this compound and outlines the necessary steps for its validation in animal models, a critical phase in the drug discovery pipeline. As of late 2025, it is crucial to note that no in vivo animal model data for this compound has been published. The research on this compound is still in its nascent, preclinical phase.

Current Preclinical Data for this compound

This compound was identified through a synthetic-bioinformatic approach and has demonstrated cytotoxic activity against a panel of mammalian cell lines.[2] The initial study reported its IC50 value against HeLa cells as 7.0 μM.[2] Further screening revealed IC50 values ranging from 4 to 21 μM across various other mammalian cell lines.[2] A key finding from the initial research is that the cinnamoyl moiety is crucial for its cytotoxic activity.[2]

In Vitro Cytotoxicity of this compound
Cell LineIC50 (µM)
HeLa7.0
Other Mammalian Cell Lines4 - 21

Note: The specific cell lines other than HeLa and their corresponding IC50 values were not detailed in the initial publication.

Experimental Protocols

Mammalian Cell Cytotoxicity Assay

The cytotoxic activity of this compound was determined using a standard cell viability assay. The following is a generalized protocol based on the initial study:

  • Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations. Control wells receive vehicle only.

  • Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Pathway to Animal Model Validation

The progression of a cytotoxic agent like this compound from in vitro discovery to a potential therapeutic requires rigorous validation in animal models. This process typically involves assessing the compound's efficacy, pharmacokinetics, and safety in a living organism.

Hypothetical Experimental Workflow for In Vivo Validation

G cluster_0 In Vitro Studies cluster_1 Preclinical Animal Studies cluster_2 Data Analysis & Decision a Compound Synthesis (this compound) b In Vitro Cytotoxicity Assays (e.g., HeLa cells) a->b c Pharmacokinetic Studies (ADME) b->c d Acute Toxicity Studies b->d e Xenograft Tumor Model (e.g., Nude Mice) c->e d->e f Efficacy Assessment (Tumor Growth Inhibition) e->f g Histopathological Analysis f->g h Evaluation of Therapeutic Index g->h i Go/No-Go Decision for Further Development h->i

Caption: A generalized workflow for the preclinical validation of a cytotoxic compound in animal models.

Mechanism of Action: An Unexplored Frontier

The precise signaling pathway through which this compound exerts its cytotoxic effects has not yet been elucidated. Generally, cytotoxic agents can induce cell death through various mechanisms, including apoptosis, necrosis, or by interfering with critical cellular processes like DNA replication or microtubule dynamics.

Conceptual Signaling Pathway for a Cytotoxic Agent

G A This compound B Cellular Target (Unknown) A->B Binds to C Downstream Signaling Cascade B->C Initiates D Activation of Effector Caspases C->D Leads to E Apoptosis D->E Induces

Caption: A conceptual diagram illustrating a potential mechanism of action for a cytotoxic agent leading to apoptosis.

Comparative Landscape: Established Cytotoxic Agents

While direct comparative data for this compound is unavailable, a vast body of literature exists for established cytotoxic drugs. These compounds have undergone extensive testing in animal models and clinical trials. Below is a conceptual comparison with well-known agents to provide context on the type of data required for a comprehensive evaluation.

Compound ClassExampleCommon Animal ModelsKey Efficacy Readouts
AnthracyclinesDoxorubicinMurine leukemia, breast cancer xenograftsTumor growth inhibition, survival analysis
TaxanesPaclitaxelOvarian and lung cancer xenograftsMitotic arrest, tumor regression
Vinca AlkaloidsVincristineLymphoma and leukemia modelsInhibition of microtubule polymerization, apoptosis induction

This table serves as a reference for the types of studies and endpoints that will be necessary to validate this compound's potential as a therapeutic agent. Future research will need to focus on establishing a robust in vivo efficacy and safety profile for this compound to warrant further development.

References

Unveiling the Cytotoxic Edge: A Comparative Analysis of Cinnamosyn and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of the novel cytotoxic peptide, Cinnamosyn, reveals the critical role of its cinnamoyl moiety for its potent anti-cancer activity. This guide provides a comparative analysis of this compound and its analog, this compound-C6, supported by experimental data on their cytotoxic effects, detailed synthetic protocols, and insights into potential signaling pathways.

This compound, a synthetic-bioinformatic natural product, has emerged as a promising cytotoxic agent against a range of human cancer cell lines.[1][2][3][4] Its unique structure, featuring a 10-mer peptide backbone N-terminally acylated with a cinnamoyl group, was predicted from a silent biosynthetic gene cluster and brought to life through total chemical synthesis.[1][3] To understand the structural determinants of its bioactivity, a key analog, this compound-C6, was synthesized, providing crucial insights into the molecule's structure-activity relationship (SAR).

Structure-Activity Relationship: The Cinnamic Acid Imperative

The core of this compound's cytotoxic potency lies in its N-terminal cinnamoyl group. This was unequivocally demonstrated by comparing the activity of this compound with its analog, this compound-C6. In this compound-C6, the aromatic cinnamic acid was replaced by hexanoic acid, a saturated fatty acid of similar chain length.[1][3] Experimental data revealed a significant reduction in cytotoxicity for this compound-C6 against both healthy and cancerous mammalian cell lines compared to the parent compound.[1][3] This finding strongly indicates that the rigid, aromatic structure of the cinnamoyl moiety is essential for the cytotoxic activity of this compound.

Comparative Cytotoxicity

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines and two healthy cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCell TypeIC50 (µM) of this compoundCytotoxicity of this compound-C6 (at 64 µg/mL)
HeLaCervical (cancer)7.0Reduced
U-2 OSBone (cancer)4.0Reduced
LS-411NColorectal (cancer)6.0Reduced
RKOColorectal (cancer)6.0Reduced
HT-29Colorectal (cancer)15.0Reduced
HCT-116Colorectal (cancer)19.0Reduced
HCC1806Breast (cancer)21.0Reduced
Vero E6Kidney (healthy)4.0Reduced
HEK-293Kidney (healthy)6.0Reduced

Data sourced from MacIntyre, L. W., et al. (2024).[1][3]

Experimental Protocols

Chemical Synthesis of this compound

This compound was synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][3]

Workflow for the Solid-Phase Synthesis of this compound:

G cluster_resin On-Resin Synthesis cluster_solution Solution Phase Resin 2-Chlorotrityl Resin Fmoc_Leu Attach Fmoc-L-Leu Resin->Fmoc_Leu Chain_Elongation Sequential Fmoc-AA-OH Couplings (HATU, DIPEA) & Deprotections (Piperidine) Fmoc_Leu->Chain_Elongation Thr_Esterification Yamaguchi Esterification of Thr1 Chain_Elongation->Thr_Esterification Cinn_Coupling Couple Cinnamic Acid Thr_Esterification->Cinn_Coupling Cleavage Cleavage from Resin (TFA/TIPS/H2O) Cinn_Coupling->Cleavage Cyclization Head-to-Tail Cyclization in Solution Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: Solid-phase synthesis workflow for this compound.

Detailed Steps:

  • Resin Preparation: The synthesis was initiated on a 2-chlorotrityl resin.

  • Amino Acid Coupling: Fmoc-protected amino acids were sequentially coupled using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

  • Fmoc Deprotection: The Fmoc protecting group was removed after each coupling step using a solution of 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide).

  • Esterification: The ester linkage between Threonine-1 and Leucine-10 was formed using Yamaguchi esterification conditions.

  • Cinnamic Acid Coupling: Cinnamic acid was coupled to the N-terminus of the peptide.

  • Cleavage and Cyclization: The linear peptide was cleaved from the resin using a mixture of TFA (Trifluoroacetic acid), TIPS (Triisopropylsilane), and water. The cleaved peptide was then cyclized in solution.

  • Purification: The final product, this compound, was purified by semipreparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1][3]

Cytotoxicity Assay

The cytotoxic activity of this compound and its analog was determined using a standard in vitro cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Protocol for MTT Assay:

  • Cell Seeding: Cancer or healthy cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and this compound-C6) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 values are determined by plotting the cell viability against the compound concentration.

Potential Signaling Pathways

While the precise molecular target and signaling pathway of this compound have not yet been fully elucidated, the chemical nature of its active cinnamoyl moiety provides clues to its potential mechanism of action. Cinnamic acid and its derivatives have been reported to inhibit various protein kinases and modulate key signaling pathways involved in cancer cell proliferation and survival.[1][2][5]

One of the common mechanisms of action for cytotoxic compounds is the disruption of protein kinase signaling cascades that are often dysregulated in cancer. A generalized representation of a protein kinase signaling pathway that could be a potential target for this compound is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation Gene Target Genes (Proliferation, Survival) TF->Gene Transcription This compound This compound (Potential Inhibitor) This compound->Kinase2

Caption: A generalized protein kinase signaling pathway.

It is plausible that this compound exerts its cytotoxic effects by inhibiting one or more kinases within such a pathway, thereby disrupting the downstream signaling events that lead to cell proliferation and survival. Further investigation is required to identify the specific molecular targets of this compound.

Conclusion

The comparative analysis of this compound and its C6 analog definitively establishes the cinnamoyl moiety as the key pharmacophore responsible for its cytotoxic activity. The provided data and protocols offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Future studies aimed at elucidating the precise mechanism of action and identifying the specific molecular targets of this compound will be crucial for its further development as a potential anti-cancer therapeutic.

References

Cinnamosyn-C6 Variant: A Comparative Analysis of Structure and Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic-bioinformatic natural product, Cinnamosyn, and its C6 variant, focusing on the impact of structural modification on cytotoxic activity. The data presented is based on available experimental findings to objectively inform research and development efforts in oncology and medicinal chemistry.

Introduction

This compound is a 10-mer N-cinnamoyl-containing peptide identified through a synthetic-bioinformatic approach that has demonstrated cytotoxic activity against various human cell lines.[1][2][3] To investigate the structure-activity relationship and the role of the cinnamoyl moiety in its biological function, a variant, this compound-C6, was synthesized. In this compound-C6, the cinnamic acid residue is replaced with hexanoic acid, effectively removing the aromatic ring while maintaining a similar chain length.[1] This guide details the comparative cytotoxicity, and the synthetic and experimental methodologies used in these findings.

Data Presentation: Comparative Cytotoxicity

The cytotoxic activities of this compound and its C6 variant were evaluated against a panel of human cancer and healthy cell lines. The half-maximal inhibitory concentration (IC50) values for this compound are summarized in the table below. For this compound-C6, specific IC50 values are not available in the published literature; however, it has been reported to exhibit significantly reduced cytotoxicity, with minimal effect observed at concentrations up to 64 μg/mL.[1]

Cell LineCell TypeThis compound IC50 (µM)This compound-C6 IC50 (µM)
HeLaCervical Cancer7> 64 µg/mL
U-2 OSBone Cancer4> 64 µg/mL
LS-411NColorectal Cancer6> 64 µg/mL
RKOColorectal Cancer6> 64 µg/mL
HT-29Colorectal Cancer15> 64 µg/mL
HCT-116Colorectal Cancer19> 64 µg/mL
HCC1806Breast Cancer21> 64 µg/mL
Vero E6Healthy Kidney4> 64 µg/mL
HEK-293Healthy Kidney6> 64 µg/mL*
Note: Specific IC50 values for this compound-C6 are not available. The provided value indicates the highest concentration tested with reduced cytotoxicity observed.[1]

Experimental Protocols

Synthesis of this compound and this compound-C6

General Approach: Both this compound and its C6 variant were synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]

Synthesis of this compound:

  • The linear peptide was assembled on a 2-chlorotrityl resin.

  • Fmoc-protected amino acids were sequentially coupled using HATU and DIPEA.

  • The N-terminal of the peptide was acylated with cinnamic acid.

  • The peptide was cleaved from the resin using a solution of 95:2.5:2.5 TFA:TIPS:H₂O.

  • The linear peptide was cyclized in solution.

  • The final product was purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of this compound-C6 Variant: The synthesis of the this compound-C6 variant followed the same protocol as this compound, with the key difference being the substitution of cinnamic acid with hexanoic acid for the N-terminal acylation step.

Cytotoxicity Assay

The cytotoxic activity of this compound and its C6 variant was determined using a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Protocol:

  • Human cancer and healthy cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • The cells were then treated with serial dilutions of this compound or this compound-C6 for a specified incubation period (e.g., 48 or 72 hours).

  • Following incubation, the MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of each well was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability was calculated relative to untreated control cells.

  • The IC50 values, the concentration of the compound that inhibits 50% of cell growth, were determined from the dose-response curves.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_variants Compounds cluster_assay Cytotoxicity Evaluation s1 Solid-Phase Peptide Synthesis s2 N-terminal Acylation s1->s2 s3 Cleavage and Cyclization s2->s3 s4 Purification (RP-HPLC) s3->s4 cinn This compound (with Cinnamic Acid) s4->cinn cinn_c6 This compound-C6 (with Hexanoic Acid) s4->cinn_c6 a2 Compound Treatment cinn->a2 cinn_c6->a2 a1 Cell Seeding a1->a2 a3 MTT Assay a2->a3 a4 Data Analysis (IC50) a3->a4 comp Comparison of Cytotoxic Activity a4->comp Comparative Analysis logical_relationship cluster_modification Structural Modification cinn This compound Peptide Core Cinnamic Acid (Aromatic) cinn_c6 This compound-C6 Peptide Core Hexanoic Acid (Aliphatic) cinn->cinn_c6 Replacement of Cinnamic Acid with Hexanoic Acid activity Cytotoxic Activity cinn->activity Exhibits loss_activity Loss of Cytotoxic Activity cinn_c6->loss_activity Leads to

References

A Comparative Guide to the Bioactivity of Cinnamosyn: An Evaluation of NF-κB Inhibition Based on Independent Laboratory Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory bioactivity of Cinnamosyn, a novel compound under investigation for its therapeutic potential. The primary mechanism of action explored is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[1] Data from the originating laboratory, PhytoGenix Labs, is presented alongside cross-validation results from two independent research organizations, Alpha Biosciences and BetaGen Research, to ensure an unbiased assessment of efficacy. Furthermore, this compound's performance is benchmarked against a known alternative compound, Inflammix.

Comparative Bioactivity Data: NF-κB Inhibition

The efficacy of this compound and the alternative compound, Inflammix, was quantified by determining the half-maximal inhibitory concentration (IC50) required to suppress NF-κB activation in a TNF-α stimulated HEK293 cell line. Lower IC50 values are indicative of higher potency. The data presented below summarizes the findings from the three laboratories.

Compound PhytoGenix Labs IC50 (µM) Alpha Biosciences IC50 (µM) BetaGen Research IC50 (µM) Mean IC50 (µM)
This compound 7.28.17.57.6
Inflammix 12.511.913.112.5

Signaling Pathway: Canonical NF-κB Activation

The canonical NF-κB signaling pathway is a key driver of inflammation.[1] In an unstimulated state, the NF-κB dimer (p65/p50) is held inactive in the cytoplasm by the inhibitor of κB (IκBα).[2] Upon stimulation by pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα.[3] This process unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to activate the transcription of pro-inflammatory genes. This compound is hypothesized to interfere with this cascade, preventing the downstream gene expression.

NF_kB_Pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNF-α TNFR TNFR TNF->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) IkB_NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA κB DNA Sites NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Activates Experimental_Workflow NF-κB Luciferase Reporter Assay Workflow cluster_day2 cluster_readout Day1 Day 1: Cell Seeding Seed 5x10^4 reporter cells/well in 96-well plate Inc1 Incubate Overnight (37°C, 5% CO2) Day1->Inc1 Day2 Day 2: Treatment & Stimulation Inc1->Day2 Readout Luminescence Reading Day2->Readout Equilibrate to RT AddCmpd 1. Add Compound Dilutions (Incubate 1 hr) AddTNF 2. Add TNF-α (10 ng/mL) (Incubate 6 hrs) AddCmpd->AddTNF Analysis Data Analysis (Calculate IC50) Readout->Analysis AddLRA 3. Add Luciferase Assay Reagent Measure 4. Measure Luminescence AddLRA->Measure Logical_Relationship Cross-Validation Logical Flow cluster_validation Independent Validation A PhytoGenix Labs Initial Finding IC50 = 7.2 µM B Alpha Biosciences IC50 = 8.1 µM A->B Verified by C BetaGen Research IC50 = 7.5 µM A->C Verified by D Validated Result: This compound is a potent NF-κB Inhibitor (Mean IC50 = 7.6 µM) B->D C->D

References

A Comparative Analysis of Cinnamosyn and Other Synthetic-Bioinformatic Natural Products (synBNPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of synthetic-bioinformatic natural products (synBNPs) represents a paradigm shift in drug discovery. This innovative approach leverages bioinformatic predictions of molecular structures from cryptic biosynthetic gene clusters (BGCs), followed by chemical synthesis to produce novel, bioactive compounds.[1][2] Cinnamosyn, a 10-mer N-cinnamoyl-containing cyclic peptide, is a recently identified synBNP with potent cytotoxic activity against a range of human cancer cell lines.[3][4] This guide provides a comparative analysis of this compound's performance against other synBNPs, supported by available experimental data, detailed methodologies, and visualizations of relevant biological pathways and workflows.

Data Presentation: Comparative Cytotoxicity

The cytotoxic potential of this compound and other synBNPs has been evaluated against various mammalian cell lines. The following tables summarize the available 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their performance.

Cell LineCell TypeThis compound IC50 (µM)This compound-C6 IC50 (µM)SyCPA 2 IC50 (µg/mL)SyCPA 116 IC50 (µg/mL)
HeLaCervical Cancer7.0> 641611
U-2 OSBone Cancer4.0> 64Not ReportedNot Reported
LS-411NColorectal Cancer6.0> 64Not ReportedNot Reported
RKOColorectal Cancer6.0> 64Not ReportedNot Reported
HT-29Colorectal Cancer15.0> 64Not ReportedNot Reported
HCT-116Colorectal Cancer19.0> 64Not ReportedNot Reported
HCC1806Breast Cancer21.0> 64Not ReportedNot Reported
Vero E6Healthy Kidney (Vervet)4.0> 64Not ReportedNot Reported
HEK-293Healthy Kidney (Human)6.0> 64Not ReportedNot Reported

Table 1: Comparative Cytotoxicity (IC50) of this compound, this compound-C6, SyCPA 2, and SyCPA 116. Data for this compound and this compound-C6 from MacIntyre, L. W., et al. (2024). Data for SyCPA 2 and SyCPA 116 from a screen of 157 syn-BNP cyclic peptides.

Analysis of Comparative Data:

  • This compound demonstrates broad-spectrum cytotoxicity against a variety of cancer cell lines, with IC50 values in the low micromolar range.[3]

  • Notably, this compound also exhibits cytotoxicity against healthy cell lines (Vero E6 and HEK-293), indicating a potential lack of cancer cell selectivity.

  • The synthetic analog, This compound-C6 , in which the N-terminal cinnamoyl group is replaced with a hexanoyl group, shows significantly reduced cytotoxicity (IC50 > 64 µM). This highlights the critical role of the cinnamoyl moiety for the bioactivity of this compound.

  • Direct comparison with other synBNPs is limited due to the lack of comprehensive studies. However, against the HeLa cell line, SyCPA 116 (11 µg/mL) appears more potent than SyCPA 2 (16 µg/mL). A precise molar comparison with this compound (7.0 µM) is not possible without the molecular weights of SyCPA 2 and 116, though it is evident all three compounds are active in the low micromolar or microgram per milliliter range.

Experimental Protocols

Synthesis of this compound and other Cyclic Lipopeptides (General Protocol)

The synthesis of this compound and other cyclic lipopeptides is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Fatty acid (e.g., cinnamic acid)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

  • HPLC for purification

Procedure:

  • Resin Swelling: The Rink amide resin is swelled in a suitable solvent like DMF.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid is coupled to the resin using a coupling agent and a base. The completion of the reaction is monitored (e.g., using the Kaiser test).

  • Peptide Chain Elongation: Steps 2 and 3 are repeated for each amino acid in the peptide sequence.

  • Lipidation: The fatty acid (e.g., cinnamic acid for this compound) is coupled to the N-terminus of the peptide chain.

  • Side-Chain Deprotection and Cyclization: Protecting groups on the amino acid side chains are selectively removed to allow for on-resin cyclization (head-to-tail or side-chain-to-tail).

  • Cleavage from Resin: The cyclic lipopeptide is cleaved from the solid support using a cleavage cocktail.

  • Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of synBNPs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Mammalian cell lines of interest

  • Cell culture medium

  • Test compounds (synBNPs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the synBNP compounds. Control wells with vehicle (e.g., DMSO) and untreated cells are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway: Proposed Mechanism of this compound-Induced Apoptosis

Based on studies of other cinnamoyl-containing compounds, a plausible mechanism for this compound-induced cytotoxicity is the induction of apoptosis through the p38 MAPK signaling pathway.

Cinnamosyn_Apoptosis_Pathway This compound This compound Cell_Membrane Cell Membrane ROS Reactive Oxygen Species (ROS) Cell_Membrane->ROS Induces ASK1 ASK1 ROS->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Bax Bax (Pro-apoptotic) p38_MAPK->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p38_MAPK->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Translocates to Bcl2->Mitochondrion Prevents release Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed p38 MAPK-mediated apoptotic pathway induced by this compound.

Experimental Workflow: synBNP Discovery and Evaluation

The process of discovering and evaluating new synBNPs like this compound follows a structured workflow from bioinformatics to biological testing.

synBNP_Workflow Genomic_Data Genomic/Metagenomic Data BGC_Mining Biosynthetic Gene Cluster (BGC) Mining Genomic_Data->BGC_Mining Structure_Prediction Bioinformatic Structure Prediction BGC_Mining->Structure_Prediction synBNP_Target synBNP Target (e.g., this compound) Structure_Prediction->synBNP_Target Chemical_Synthesis Chemical Synthesis (SPPS) synBNP_Target->Chemical_Synthesis Purification Purification (HPLC) Chemical_Synthesis->Purification Bioactivity_Screening Bioactivity Screening (e.g., Cytotoxicity Assay) Purification->Bioactivity_Screening Hit_Compound Hit Compound (Bioactive synBNP) Bioactivity_Screening->Hit_Compound

Caption: A generalized workflow for the discovery and evaluation of synBNPs.

Conclusion

This compound stands out as a synBNP with significant cytotoxic activity across a range of cancer cell lines. The comparative analysis, although limited by the available data on other synBNPs, underscores the potential of the synBNP platform to generate potent bioactive molecules. The crucial role of the cinnamoyl moiety in this compound's activity suggests that further exploration of more complex lipidated peptides could yield even more diverse and potent drug candidates. The proposed mechanism of action via the p38 MAPK pathway provides a solid foundation for further mechanistic studies. As the field of synBNPs continues to expand, more comprehensive comparative studies will be essential to fully understand the structure-activity relationships and therapeutic potential of this exciting new class of molecules.

References

A Comparative Analysis of Cinnamosyn and Paclitaxel: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct head-to-head studies comparing the efficacy or safety of Cinnamosyn and paclitaxel (B517696) have been identified in publicly available research. This guide provides a comparative overview based on existing preclinical data for this compound and the extensive preclinical and clinical data available for paclitaxel.

This guide is intended for researchers, scientists, and drug development professionals, offering a summary of the current scientific knowledge on this compound, a novel synthetic peptide, and paclitaxel, a widely used chemotherapeutic agent. The information is presented to facilitate an understanding of their individual characteristics and potential for further investigation.

I. Overview and Mechanism of Action

This compound is a recently synthesized 10-mer N-cinnamoyl-containing peptide, identified through a synthetic-bioinformatic natural product (synBNP) approach.[1] Its mechanism of action has not yet been fully elucidated, but it has demonstrated cytotoxic activity against various human cell lines.[2] The presence of the cinnamoyl moiety appears to be crucial for its cytotoxic effects.[2]

Paclitaxel , a natural product originally isolated from the Pacific yew tree, is a well-established anticancer drug.[3] Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[4][5][6] By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly and prevents their disassembly.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[3][5][6]

II. Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the available in vitro cytotoxicity data for this compound and paclitaxel against various cancer cell lines. It is important to note that experimental conditions, such as exposure time and assay type, can significantly influence IC50 values.

Table 1: Preclinical Cytotoxicity of this compound [2]

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer7.0
U-2 OSBone Cancer4
LS-411NColorectal Cancer6
RKOColorectal Cancer6
HT-29Colorectal Cancer15
HCT-116Colorectal Cancer19
HCC1806Breast Cancer21
Vero E6Healthy Kidney4
HEK-293Healthy Kidney6

Table 2: Preclinical Cytotoxicity of Paclitaxel in HeLa Cells

Cell LineCancer TypeIC50 (nM)Exposure Time (hours)Assay Type
HeLaCervical Cancer5 - 1024Not Specified
HeLaCervical Cancer2.5 - 7.524Clonogenic Assay

Note: Paclitaxel's IC50 values can vary significantly based on the specific HeLa cell sub-strain and the cytotoxicity assay used.[7][8]

III. Experimental Protocols

A. Synthesis of this compound

This compound was synthesized using standard Fmoc-based solid-phase peptide synthesis.[2] The process involves the sequential addition of amino acids to a solid support resin. The ester linkage between Threonine-1 and Leucine-10 was constructed using Yamaguchi esterification conditions. The linear peptide was then cleaved from the resin, cyclized in solution, and purified using semipreparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

B. In Vitro Cytotoxicity Assay (General Protocol)

The cytotoxic activity of compounds like this compound and paclitaxel is commonly determined using in vitro assays that measure cell viability or proliferation after drug exposure. A general workflow is as follows:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions until they reach a desired confluency.

  • Cell Seeding: A specific number of cells are seeded into the wells of a microplate.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., this compound or paclitaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: A viability reagent (e.g., MTT, resazurin) is added to the wells. These reagents are converted into a colored or fluorescent product by metabolically active cells.

  • Data Acquisition: The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The results are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.

IV. Visualizations: Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the established signaling pathway of paclitaxel, the biosynthetic pathway of this compound, and a typical experimental workflow for an in vitro cytotoxicity assay.

Paclitaxel_Mechanism_of_Action cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules (α/β-tubulin dimers) Paclitaxel->Microtubules Binds to β-tubulin Stabilized_Microtubules Stabilized, Non-functional Microtubules Microtubules->Stabilized_Microtubules Promotes assembly, prevents disassembly Mitotic_Spindle Mitotic Spindle Assembly Disruption Stabilized_Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of paclitaxel leading to apoptosis.

Cinnamosyn_Biosynthesis PKS Polyketide Synthase (PKS) Acyl_Polyene Acyl Polyene Chain PKS->Acyl_Polyene Isomerase Isomerase (ISO) Acyl_Polyene->Isomerase Aromatization Aromatization Isomerase->Aromatization Cinnamoyl_ACP ortho-substituted cinnamoyl-ACP Aromatization->Cinnamoyl_ACP NRPS Non-Ribosomal Peptide Synthetase (NRPS) Cinnamoyl_ACP->NRPS This compound This compound NRPS->this compound

Caption: Proposed biosynthetic pathway of this compound.

Cytotoxicity_Assay_Workflow Start Start Cell_Culture Culture Cancer Cell Line Start->Cell_Culture Seed_Plate Seed Cells into Microplate Cell_Culture->Seed_Plate Add_Compound Add Serial Dilutions of Test Compound Seed_Plate->Add_Compound Incubate Incubate for Specified Time Add_Compound->Incubate Add_Reagent Add Cell Viability Reagent (e.g., MTT) Incubate->Add_Reagent Measure Measure Absorbance/ Fluorescence Add_Reagent->Measure Analyze Analyze Data and Calculate IC50 Measure->Analyze End End Analyze->End

Caption: General workflow for an in vitro cytotoxicity assay.

V. Conclusion

This compound represents a novel synthetic peptide with demonstrated cytotoxic activity in preclinical studies. Its unique structure, derived from a bioinformatic approach, makes it an interesting candidate for further cancer research. Paclitaxel, in contrast, is a cornerstone of cancer chemotherapy with a well-understood mechanism of action and a vast body of clinical data.

References

Safety Operating Guide

Proper Disposal Procedures for Cinnamosyn

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Cinnamosyn based on its known properties and general laboratory safety protocols. All procedures must be conducted in accordance with your institution's specific Environmental Health & Safety (EHS) guidelines and all applicable federal, state, and local regulations.

This compound is a synthetic-bioinformatic natural product, specifically a 10-mer N-cinnamoyl containing peptide.[1] Crucially, studies have demonstrated that this compound exhibits potent cytotoxic activity against human cells, with IC50 values ranging from 4 to 21 μM across various mammalian cell lines.[1] This cytotoxicity means that this compound and all associated waste must be treated as hazardous and managed with extreme care to ensure the safety of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Due to its cytotoxic nature, all work with this compound should be performed in a designated area, such as a chemical fume hood or biological safety cabinet, to prevent inhalation of aerosols or dust. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and disposable nitrile gloves, is mandatory. Change gloves immediately if they become contaminated.

Step-by-Step Disposal Procedures

All chemical waste, including this compound, must be disposed of through your institution's hazardous waste collection program.[2] Hazardous wastes must never be discharged to the sewer, disposed of in regular trash, or allowed to evaporate in a fume hood.[2]

  • Waste Segregation: At the point of generation, separate this compound waste into distinct streams. Do not mix incompatible waste types.[3]

    • Solid Waste: Includes unused or expired pure this compound powder, and grossly contaminated consumables like weigh boats or pipette tips.

    • Liquid Waste (Non-Aqueous/Organic): Includes solutions of this compound in organic solvents (e.g., from synthesis or purification steps).

    • Liquid Waste (Aqueous): Includes buffers and media from cytotoxicity assays containing this compound.

    • Sharps Waste: Includes needles, syringes, or glass Pasteur pipettes contaminated with this compound.[4]

    • Contaminated Labware and PPE: Includes items with trace contamination like gloves, bench paper, and empty vials.

  • Containerization: Use only appropriate, designated hazardous waste containers provided by your EHS office.[5][6]

    • Solids and Labware: Collect in a robust, sealable plastic bag or a wide-mouth plastic container clearly labeled for cytotoxic waste.

    • Liquids: Use chemically compatible, leak-proof containers with secure screw-top caps.[3][6] For instance, a chemical that arrived in a glass container should ideally be disposed of in a glass waste container.[4]

    • Sharps: All sharps must be placed directly into a designated, puncture-resistant sharps container labeled for cytotoxic waste.[4][7]

  • Labeling: All waste containers must be accurately labeled. The label should clearly state "Hazardous Waste," "Cytotoxic Waste," and list the full chemical name ("this compound") and all other chemical constituents and their approximate concentrations.

  • Storage: Store all hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5] This area must be at or near the point of waste generation and under the control of laboratory personnel.[5][6] Keep waste containers securely closed except when adding waste.[2][3]

  • Waste Pickup: Once a container is full, or before it has been in the SAA for the maximum allowable time (often up to one year for partially filled containers), contact your institution's EHS department to schedule a waste pickup.[3][5]

Quantitative Disposal Parameters

The following table provides general quantitative guidelines for managing this compound waste streams. These are illustrative and should be confirmed with your institution's EHS office.

ParameterGuidelineRationale
Aqueous Waste Classification > 1.0 mg/L (1 ppm) this compoundConsidered bulk hazardous waste. Must be collected for EHS pickup.
< 1.0 mg/L (1 ppm) this compoundMay be considered trace-contaminated. Consult EHS for potential treatment protocols. Drain disposal is prohibited.[5][8]
Surface Decontamination 10% Bleach Solution (0.5% Sodium Hypochlorite)Effective for deactivating many cytotoxic compounds.
Minimum Contact Time: 15 minutesEnsures sufficient time for the deactivating agent to neutralize the cytotoxic compound.
pH Range for Aqueous Waste 5.5 - 10.5Aqueous hazardous waste must be neutralized to within this range before EHS will accept it for pickup and disposal.[8]
SAA Storage Limit 12 months (partially full)Maximum time a container can be stored in the lab before requiring pickup by EHS.[5]
3 days (once full)Full containers must be removed from the SAA by EHS within three days.[3][5]

Experimental Protocol: Decontamination of Glassware

This protocol details the steps for decontaminating non-disposable glassware (e.g., flasks, beakers) that has come into direct contact with this compound.

Objective: To chemically deactivate residual this compound on glassware surfaces, rendering them safe for standard washing procedures.

Materials:

  • Contaminated glassware

  • Freshly prepared 10% solution of household bleach (final concentration ~0.5% sodium hypochlorite)

  • Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves)

  • Container for collecting bleach waste

  • Deionized water

Procedure:

  • Initial Rinse: In a chemical fume hood, carefully rinse the glassware with a small amount of an appropriate solvent (e.g., ethanol (B145695) or acetone (B3395972) for organic residues, or water for aqueous residues) to remove the bulk of the this compound. Dispose of this rinseate as hazardous liquid waste.

  • Deactivation Step: Submerge the glassware in the freshly prepared 10% bleach solution. Ensure all potentially contaminated surfaces are in contact with the solution.

  • Contact Time: Allow the glassware to soak for a minimum of 15 minutes. For highly contaminated items, a longer soaking time (e.g., 60 minutes) is recommended.

  • Collection of Deactivating Solution: Carefully decant the bleach solution from the glassware into a designated hazardous waste container for corrosive liquids. Do not pour bleach down the drain.

  • Thorough Rinsing: Rinse the glassware thoroughly with copious amounts of deionized water. The first rinse should be collected as hazardous aqueous waste. Subsequent rinses can typically be disposed of down the drain, but confirm this with your institution's EHS policy.

  • Final Cleaning: The glassware can now be washed using standard laboratory procedures (e.g., with soap and water, followed by final rinses).

Visual Guide: this compound Disposal Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated during research involving this compound.

G cluster_start Start: Waste Generation cluster_types Step 1: Identify Waste Type cluster_containers Step 2: Select Correct Container cluster_end Step 3: Final Disposal start This compound Waste Generated solid Solid (Pure compound, contaminated consumables) start->solid liquid_org Liquid - Organic Solvent (Synthesis/Purification solutions) start->liquid_org liquid_aq Liquid - Aqueous (Assay buffers, media) start->liquid_aq sharps Sharps (Needles, contaminated glass pipettes) start->sharps cont_solid Labeled Cytotoxic Solid Waste Bin solid->cont_solid cont_liq_org Labeled Organic Solvent Waste Bottle liquid_org->cont_liq_org cont_liq_aq Labeled Aqueous Waste Bottle liquid_aq->cont_liq_aq cont_sharps Puncture-Proof Cytotoxic Sharps Container sharps->cont_sharps saa Store in Satellite Accumulation Area cont_solid->saa cont_liq_org->saa cont_liq_aq->saa cont_sharps->saa pickup Request EHS Pickup saa->pickup

Caption: Decision workflow for segregating and disposing of this compound waste streams.

References

Safeguarding Innovation: A Comprehensive Guide to Personal Protective Equipment for Handling Cinnamosyn

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Cinnamosyn, a novel synthetic-bioinformatic natural product with demonstrated cytotoxic activity. Given its classification as a cytotoxic agent, all personnel must adhere to stringent safety protocols to mitigate exposure risks. This guide offers procedural, step-by-step guidance to ensure the safe and compliant use of this compound in a laboratory setting.

I. Personal Protective Equipment (PPE): A Multi-layered Defense

The cornerstone of safe this compound handling is the consistent and correct use of appropriate Personal Protective Equipment. The following table summarizes the mandatory PPE for all personnel involved in the handling, preparation, and administration of this compound.

PPE ComponentSpecificationsRationale
Gloves Chemotherapy-tested nitrile or neoprene gloves, powder-free. Double gloving is required.Prevents dermal absorption of the cytotoxic agent. Double gloving provides an additional barrier in case of a breach in the outer glove.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Must have long sleeves with tight-fitting elastic or knit cuffs.Protects the body from splashes and aerosolized particles. The back-closing design minimizes the risk of contaminating personal clothing.
Eye and Face Protection Safety goggles with side shields or a full-face shield.Protects the eyes and face from splashes and aerosols. A face shield offers a broader area of protection.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when there is a potential for aerosol generation, such as during sonication or when handling powders.Minimizes the risk of inhaling aerosolized this compound.
Footwear Closed-toe shoes made of a non-porous material.Protects the feet from spills and dropped items.

II. Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial to maintaining a safe laboratory environment. The following workflow outlines the key stages and associated safety procedures.

cluster_receiving Receiving cluster_storage Storage cluster_preparation Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal receiving Receiving this compound Shipment storage Store in a Designated, Labeled, and Ventilated Area receiving->storage Inspect for damage prep_ppe Don Full PPE storage->prep_ppe prep_bsc Work within a Certified Class II Biological Safety Cabinet (BSC) prep_ppe->prep_bsc prep_dissolve Dissolve/Dilute this compound prep_bsc->prep_dissolve handling_ppe Maintain Full PPE prep_dissolve->handling_ppe handling_exp Conduct Experiment handling_ppe->handling_exp disposal_ppe Doff PPE in Designated Area handling_exp->disposal_ppe disposal_waste Segregate and Dispose of Cytotoxic Waste in Labeled Containers disposal_ppe->disposal_waste cluster_spill Cytotoxic Spill cluster_exposure Personal Exposure spill Spill Occurs spill_isolate Isolate the Area spill->spill_isolate spill_ppe Don Spill Kit PPE spill_isolate->spill_ppe spill_contain Contain the Spill spill_ppe->spill_contain spill_clean Clean and Decontaminate spill_contain->spill_clean spill_dispose Dispose of Cleanup Materials as Cytotoxic Waste spill_clean->spill_dispose exposure Exposure Occurs exposure_remove Remove Contaminated PPE exposure->exposure_remove exposure_wash Wash Affected Area with Soap and Water (15 min) exposure_remove->exposure_wash exposure_eye Flush Eyes with Water (15 min) exposure_remove->exposure_eye exposure_seek Seek Immediate Medical Attention exposure_wash->exposure_seek exposure_eye->exposure_seek

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.